3'-Bromoacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46620. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAQYXOVOHJRCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870941 | |
| Record name | 3′-Bromoacetophenone | |
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Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-63-4 | |
| Record name | 3-Bromoacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-63-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanone, 1-(3-bromophenyl)- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3'-Bromoacetophenone | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46620 | |
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| Record name | Ethanone, 1-(3-bromophenyl)- | |
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| Record name | 3′-Bromoacetophenone | |
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| Record name | 3'-bromoacetophenone | |
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Foundational & Exploratory
An In-depth Technical Guide to 3'-Bromoacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Bromoacetophenone is a key aromatic ketone intermediate, widely utilized in the synthesis of a diverse range of organic compounds, particularly in the fields of medicinal chemistry and materials science. Its strategic placement of a bromine atom and a carbonyl group on the phenyl ring allows for a variety of chemical transformations, making it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and common reactions, and its application in the development of pharmacologically active agents.
Core Properties of this compound
This compound, also known as m-bromoacetophenone, is a halogenated organic compound.[1] It typically appears as a white to pale yellow solid or a clear yellow liquid at room temperature and possesses a faint, sweet, and fruity aromatic odor.[1][2]
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. These values represent a compilation from various sources and may exhibit slight variations.
| Property | Value | Citations |
| IUPAC Name | 1-(3-bromophenyl)ethanone | [3] |
| CAS Number | 2142-63-4 | [1][2] |
| Molecular Formula | C₈H₇BrO | [3][4] |
| Molecular Weight | 199.04 g/mol | [3][4] |
| Appearance | White to pale yellow solid or clear colorless to light yellow liquid | [1][2][5][6] |
| Melting Point | 8-12 °C | [2][5][7][8][9] |
| Boiling Point | 136 °C at 25 mmHg; 79-81 °C at 0.2 mmHg | [2][5][8] |
| Density | 1.505 g/mL at 25 °C | [5][7][10] |
| Refractive Index (n20/D) | 1.576 | [5][7][10] |
| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695), ether, chloroform, and acetone. | [1][6] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Spectral data for ¹H NMR of this compound is available in public databases and is a primary method for structural confirmation.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[11]
-
IR (Infrared) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the carbonyl group (C=O) and the C-Br bond.
-
Mass Spectrometry (MS): GC-MS analysis is commonly used for the identification and purity assessment of this compound, with characteristic fragmentation patterns observed.
Synthesis and Purification
The synthesis of this compound is typically achieved through electrophilic aromatic substitution reactions. The most common methods are the Friedel-Crafts acylation of bromobenzene (B47551) or the direct bromination of acetophenone (B1666503).
Experimental Protocol: Bromination of Acetophenone
This method involves the direct bromination of acetophenone in the presence of a Lewis acid catalyst.
Materials:
-
Acetophenone
-
Aluminum chloride (anhydrous)
-
Bromine
-
Hydrochloric acid (concentrated)
-
Ether
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Cracked ice
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a gas trap, prepare a molten complex of acetophenone and anhydrous aluminum chloride.
-
Slowly add bromine to the well-stirred mixture. The rate of addition should be controlled to manage the evolution of hydrogen bromide gas.
-
After the addition is complete, continue stirring the mixture, possibly with gentle heating, until the reaction solidifies or for a specified time.
-
Decompose the resulting complex by cautiously adding it in portions to a well-stirred mixture of cracked ice and concentrated hydrochloric acid.
-
Extract the product from the aqueous mixture using ether.
-
Combine the ether extracts and wash them sequentially with water and a 5% aqueous sodium bicarbonate solution.
-
Dry the ether solution over anhydrous sodium sulfate.
-
Remove the ether by distillation at atmospheric pressure.
-
Purify the crude 3-Bromoacetophenone by vacuum distillation to obtain the final product.
Caption: Workflow for the synthesis of this compound via bromination.
Chemical Reactivity and Applications in Drug Development
The presence of both a reactive bromine atom and a carbonyl group makes this compound a versatile intermediate for a variety of chemical transformations.
Key Chemical Reactions
-
Nucleophilic Substitution: The bromine atom on the aromatic ring can be displaced by various nucleophiles in reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse functional groups.[12]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[12]
-
Oxidation: The methyl ketone can be oxidized to a carboxylic acid under strong oxidizing conditions.[12]
-
Condensation Reactions: The methyl group adjacent to the carbonyl is acidic and can participate in condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones (chalcones).
Application in the Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of various pharmacologically active compounds.
Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde (B42025) derivative. This compound is a common precursor for bromo-substituted chalcones, which have been investigated for their potential anticancer properties.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
This compound
-
Substituted Benzaldehyde
-
Sodium hydroxide (B78521) (10% aqueous solution)
-
Ethanol
-
Ice water
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask with stirring.
-
Add the substituted benzaldehyde to the solution.
-
Slowly add a 10% aqueous solution of sodium hydroxide dropwise to the reaction mixture.
-
Continue stirring the mixture at room temperature for a specified period (e.g., 3 hours).
-
Quench the reaction by pouring the mixture into ice water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone (B49325) derivative.
Caption: Synthesis of chalcone derivatives from this compound.
This compound is also utilized in the synthesis of more complex heterocyclic structures, such as biphenyl (B1667301) pyridazinone derivatives. These compounds have been investigated as potent and selective phosphodiesterase 4 (PDE4) inhibitors, which are of interest for the treatment of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The synthesis often involves a multi-step sequence where the bromine atom of a this compound-derived intermediate is used for a Suzuki coupling reaction to form the biphenyl moiety.
Safety and Handling
This compound is an irritant to the eyes, skin, and respiratory system.[1] It is harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly as a precursor to pharmacologically relevant molecules such as chalcones and biphenyl pyridazinones, underscores its importance in drug discovery and development. The experimental protocols provided in this guide offer a foundation for the synthesis and further functionalization of this key building block.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. nevolab.de [nevolab.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. jetir.org [jetir.org]
- 8. rsc.org [rsc.org]
- 9. real.mtak.hu [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. kbfi.ee [kbfi.ee]
Navigating the Solubility Landscape of 3'-Bromoacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3'-Bromoacetophenone, a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds, exhibits a solubility profile that is crucial for its application in organic synthesis and drug development.[1] This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. While precise quantitative data remains elusive in publicly available literature, this document consolidates qualitative solubility information and presents detailed, generalized experimental protocols for its quantitative determination. This guide aims to equip researchers with the necessary information and methodologies to effectively utilize this compound in their work.
Introduction
This compound (C₈H₇BrO) is a halogenated aromatic ketone that serves as a versatile building block in organic chemistry.[1] Its utility in the synthesis of bioactive molecules necessitates a thorough understanding of its physical and chemical properties, with solubility being a paramount consideration for reaction kinetics, purification, and formulation. This guide addresses the solubility of this compound in common organic solvents, providing a foundation for its practical application.
Solubility Profile of this compound
Current literature indicates that this compound is generally characterized by its moderate solubility in a range of common organic solvents and is practically insoluble in water.[1][2] This behavior is consistent with its molecular structure, which features a polar carbonyl group and a larger, nonpolar bromophenyl moiety. The interplay of these features governs its interactions with different solvent environments.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in scientific literature.
| Solvent | Solvent Type | Qualitative Solubility |
| Ethanol | Protic | Moderately Soluble[3] |
| Ether | Ethereal | Moderately Soluble |
| Chloroform | Halogenated | Moderately Soluble |
| Acetone | Ketone | Soluble[3][4] |
| Benzene | Aromatic | Soluble[4] |
| Water | Aqueous | Practically Insoluble[2] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise, quantitative solubility data for this compound, standardized experimental methods are required. The following sections detail two common and effective protocols for this purpose.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials with screw caps
-
Oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.
-
Filtration: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe and filter it through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved solid particles.
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
Mass Determination: After complete evaporation of the solvent, cool the vial to room temperature in a desiccator and weigh it on an analytical balance.
-
Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of solvent (e.g., g/100 mL or mg/mL).
UV/Vis Spectrophotometry Method
For compounds that absorb ultraviolet or visible light, UV/Vis spectrophotometry offers a sensitive and accurate method for determining solubility. This technique relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.
Materials:
-
This compound
-
Selected organic solvent (must be transparent in the UV/Vis range of interest)
-
UV/Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, and the equation of the line (y = mx + c) should be determined.
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the same manner as described in the gravimetric method (steps 1-4).
-
Sample Preparation for Measurement: After filtration, accurately dilute a known volume of the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.
-
Concentration Determination: Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample.
-
Solubility Calculation: Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the solvent at the experimental temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
References
An In-depth Technical Guide to Electrophilic Aromatic Substitution in 3'-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 3'-Bromoacetophenone. It delves into the theoretical principles governing the regioselectivity of these reactions, dictated by the competing directing effects of the bromo and acetyl substituents. While specific quantitative data for the electrophilic substitution of this compound is limited in readily available literature, this guide offers a detailed predictive analysis based on established chemical principles and data from analogous compounds. The document includes theoretical discussions on nitration, halogenation, sulfonation, and Friedel-Crafts reactions, alongside representative experimental protocols. Visual aids in the form of Graphviz diagrams are provided to illustrate key reaction mechanisms and logical relationships.
Introduction to Electrophilic Aromatic Substitution of this compound
This compound is a disubstituted aromatic compound featuring both a deactivating meta-directing group (the acetyl group, -COCH₃) and a deactivating ortho, para-directing group (the bromo group, -Br).[1][2] This combination of substituents presents a complex scenario for predicting the regiochemical outcome of electrophilic aromatic substitution reactions. The acetyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.[1][2] The bromo group also deactivates the ring through its inductive effect, but its lone pairs of electrons can participate in resonance, directing incoming electrophiles to the ortho and para positions.[1][2]
The interplay of these electronic effects, coupled with steric considerations, determines the position of substitution for incoming electrophiles. Understanding these directing effects is crucial for the strategic synthesis of polysubstituted aromatic compounds, which are valuable intermediates in drug discovery and development.[3]
Directing Effects of Substituents in this compound
The regioselectivity of electrophilic aromatic substitution on this compound is governed by the combined influence of the bromo and acetyl groups.
-
Acetyl Group (-COCH₃): This is a moderately deactivating group and a meta-director. It withdraws electron density from the aromatic ring, particularly from the ortho and para positions, via resonance. This deactivation makes the meta positions (relative to the acetyl group) the most favorable sites for electrophilic attack.
-
Bromo Group (-Br): This is a weakly deactivating group and an ortho, para-director. While it deactivates the ring through its electron-withdrawing inductive effect, it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the sigma complex intermediate.
In this compound, the acetyl group is at position 1 and the bromo group is at position 3. The available positions for substitution are 2, 4, 5, and 6.
-
Positions activated by the bromo group (ortho, para-director): Positions 2, 4, and 6.
-
Positions favored by the acetyl group (meta-director): Positions 2, 4, and 6.
Therefore, both substituents direct incoming electrophiles to the same positions: 2, 4, and 6. However, the acetyl group is a stronger deactivating group than the bromo group. Consequently, the overall reactivity of the ring is reduced. The directing effects are additive, but the relative rates of substitution at the different positions will be influenced by both electronic and steric factors.
| This compound | |
| Position 1 | C(=O)CH₃ |
| Position 3 | Br |
Caption: Logical relationship of directing effects.
Key Electrophilic Aromatic Substitution Reactions
This section discusses the predicted outcomes and provides representative experimental protocols for common electrophilic aromatic substitution reactions on this compound. Due to the scarcity of specific experimental data for this substrate, the predicted isomer distributions are based on theoretical principles and data from analogous reactions.
Nitration
The nitration of this compound is expected to yield a mixture of nitro-isomers. The directing effects of both the bromo and acetyl groups converge on positions 2, 4, and 6. Steric hindrance from the adjacent acetyl group might disfavor substitution at the 2-position. Therefore, the major products are predicted to be 3-bromo-4-nitroacetophenone and 3-bromo-6-nitroacetophenone.
Table 1: Predicted Isomer Distribution for the Nitration of this compound
| Product Name | Position of Nitration | Predicted Abundance |
| 3-Bromo-4-nitroacetophenone | 4 | Major |
| 3-Bromo-6-nitroacetophenone | 6 | Major |
| 3-Bromo-2-nitroacetophenone | 2 | Minor |
| 3-Bromo-5-nitroacetophenone | 5 | Trace/None |
Experimental Protocol (Representative)
A detailed experimental protocol for the nitration of acetophenone (B1666503) can be adapted for this compound.[4]
-
Preparation of Nitrating Mixture: In a flask equipped with a stirrer and a dropping funnel, cool 37 mL of concentrated sulfuric acid to 0 °C.
-
Addition of Substrate: Slowly add 0.125 mol of this compound, ensuring the temperature does not exceed 5 °C.
-
Nitration: Cool the mixture to -7 °C and add a pre-cooled nitrating mixture (15 mL concentrated sulfuric acid and 10 mL concentrated nitric acid) dropwise over 30 minutes, maintaining the temperature between -5 and 0 °C.
-
Work-up: After stirring for an additional 10 minutes, pour the reaction mixture onto crushed ice. The precipitated product is then filtered, washed with water, and purified by recrystallization from ethanol.
Caption: Experimental workflow for nitration.
Halogenation
Halogenation (e.g., bromination or chlorination) of this compound is also directed to positions 2, 4, and 6. Similar to nitration, steric hindrance is expected to play a role, favoring substitution at the 4 and 6 positions.
Table 2: Predicted Isomer Distribution for the Bromination of this compound
| Product Name | Position of Bromination | Predicted Abundance |
| 3,4-Dibromoacetophenone | 4 | Major |
| 3,6-Dibromoacetophenone | 6 | Major |
| 2,3-Dibromoacetophenone | 2 | Minor |
Experimental Protocol (Representative)
The following protocol for the bromination of acetophenone can be adapted.[5]
-
Complex Formation: To a stirred mixture of powdered anhydrous aluminum chloride (1.62-1.68 moles) in a suitable flask, slowly add acetophenone (0.67 moles).
-
Bromination: Add bromine (0.80 moles) dropwise to the mixture over 40 minutes.
-
Reaction: Stir the mixture at 80-85 °C for 1 hour.
-
Work-up: Decompose the reaction complex by adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Extract the product with ether, wash the organic layer with water and sodium bicarbonate solution, dry over anhydrous sodium sulfate, and purify by distillation.
Sulfonation
Sulfonation of this compound with fuming sulfuric acid is expected to yield sulfonic acid derivatives. The directing effects will again favor substitution at positions 2, 4, and 6. Due to the reversibility of sulfonation, the thermodynamically most stable product may be favored under prolonged reaction times or at higher temperatures.
Table 3: Predicted Isomer Distribution for the Sulfonation of this compound
| Product Name | Position of Sulfonation | Predicted Abundance |
| 5-Acetyl-2-bromobenzenesulfonic acid | 4 | Major |
| 3-Acetyl-4-bromobenzenesulfonic acid | 6 | Major |
| 3-Acetyl-2-bromobenzenesulfonic acid | 2 | Minor |
Experimental Protocol (General)
-
Reaction: Slowly add this compound to fuming sulfuric acid (oleum) with stirring, maintaining a controlled temperature.
-
Heating: Gently heat the reaction mixture to ensure complete sulfonation.
-
Work-up: Carefully pour the reaction mixture onto ice to precipitate the sulfonic acid product.
-
Isolation: Isolate the product by filtration and wash with a cold, concentrated salt solution to facilitate precipitation (salting out).
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are generally not successful on strongly deactivated aromatic rings.[6] The presence of the deactivating acetyl group on this compound makes it a poor substrate for Friedel-Crafts reactions. The reaction, if it proceeds at all, would be very slow and require harsh conditions, likely leading to low yields and multiple side products. Therefore, Friedel-Crafts reactions are not recommended for the further substitution of this compound.
Signaling Pathways and Logical Relationships
The regioselectivity in the electrophilic aromatic substitution of this compound can be visualized as a decision-making process influenced by the electronic and steric properties of the substituents.
Caption: Logical pathway for determining regioselectivity.
Conclusion
The electrophilic aromatic substitution of this compound is a nuanced process governed by the competing directing effects of a meta-directing deactivator and an ortho, para-directing deactivator. While both groups direct incoming electrophiles to the 2, 4, and 6 positions, a qualitative analysis suggests that substitution will preferentially occur at the 4 and 6 positions due to steric hindrance at the 2-position. The overall reactivity of the ring is significantly diminished due to the presence of two deactivating groups. This guide provides a theoretical framework for predicting the outcomes of such reactions and offers representative experimental protocols. For definitive quantitative data on isomer distributions and reaction yields, further empirical studies on this compound are warranted. This understanding is essential for the rational design of synthetic pathways towards complex, polysubstituted aromatic molecules for various applications in the chemical and pharmaceutical industries.
References
mechanism of Friedel-Crafts acylation for 3'-Bromoacetophenone synthesis
An In-depth Technical Guide on the Synthesis of 3'-Bromoacetophenone via Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a robust method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1][2] These ketones are pivotal intermediates in the production of fine chemicals, pharmaceuticals, and agrochemicals.[3] this compound, a halogenated derivative of acetophenone (B1666503), is a key building block in the synthesis of various bioactive compounds, including antihypertensive agents and analgesics.[3] This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and relevant data for the synthesis of bromoacetophenone isomers via Friedel-Crafts acylation, with a specific focus on the mechanistic principles governing the formation of the 3'-bromo isomer.
Core Mechanism: Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution (EAS) reaction.[2][4] The overall transformation involves the substitution of a hydrogen atom on an aromatic ring with an acyl group (-COR).[4] The reaction typically employs an acyl chloride or acid anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2][5]
The mechanism proceeds through three fundamental steps:
-
Generation of the Electrophile (Acylium Ion): The Lewis acid catalyst activates the acylating agent. For instance, aluminum chloride reacts with acetyl chloride to form a highly electrophilic, resonance-stabilized acylium ion (CH₃CO⁺).[2][6] This is the key reactive species that will be attacked by the aromatic ring.[6]
-
Electrophilic Attack and Formation of the Arenium Ion: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion.[6] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex.[6]
-
Deprotonation and Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the newly attached acyl group.[1] This regenerates the aromatic ring, yielding the final aryl ketone product and regenerating the AlCl₃ catalyst.[1]
A significant advantage of Friedel-Crafts acylation over its counterpart, Friedel-Crafts alkylation, is the avoidance of carbocation rearrangements and polysubstitution.[6][7] The acyl group introduced is electron-withdrawing, which deactivates the aromatic ring to further electrophilic attack, ensuring monoacylation is the predominant outcome.[1][7]
Regioselectivity in the Acylation of Bromobenzene (B47551)
When performing a Friedel-Crafts acylation on a substituted benzene (B151609) ring, such as bromobenzene, the existing substituent directs the position of the incoming electrophile. The bromine atom is an ortho-, para-directing group due to resonance effects, despite being deactivating through induction.[4][8] Consequently, the direct Friedel-Crafts acetylation of bromobenzene predominantly yields a mixture of 4-bromoacetophenone (para-isomer) and 2-bromoacetophenone (B140003) (ortho-isomer), with the para-isomer being the major product due to reduced steric hindrance.[8]
Synthesizing this compound (the meta-isomer) via a direct Friedel-Crafts acylation of bromobenzene is not a viable primary route. An alternative and more common laboratory synthesis for this compound involves the direct nuclear halogenation (bromination) of acetophenone, where the acetyl group acts as a meta-director.[9]
Visualizing the Reaction Pathways
Mechanism of Friedel-Crafts Acylation on Bromobenzene
The following diagram illustrates the step-by-step mechanism for the major product formed during the Friedel-Crafts acetylation of bromobenzene.
Caption: Mechanism for Friedel-Crafts acylation of bromobenzene.
Logical Workflow for this compound Synthesis
Given the directing effects, a more practical synthesis of this compound involves reversing the order of substitution, as outlined below.
Caption: Logical synthesis workflow for this compound.
Experimental Protocols
The following protocol is a representative procedure for the Friedel-Crafts acetylation of bromobenzene, which yields primarily 4-bromoacetophenone.[4][8] Modifications, particularly in the starting material (using acetophenone for bromination), are required to synthesize the 3'-bromo isomer.
Protocol: Friedel-Crafts Acetylation of Bromobenzene
Objective: To synthesize bromoacetophenone via electrophilic aromatic substitution.
Materials and Reagents:
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Amount | Moles (approx.) | Molar Equiv. |
| Bromobenzene | C₆H₅Br | 157.01 | 3.74 g (2.5 mL) | 0.0238 | 1.0 |
| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 7.5 g | 0.0735 | 3.1 |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7.5 g | 0.0562 | 2.4 |
| Dichloromethane (B109758) (dry) | CH₂Cl₂ | 84.93 | 16 mL | - | - |
| Ice | H₂O | 18.02 | 30 g | - | - |
| 10% Sodium Hydroxide (B78521) | NaOH | 40.00 | As needed | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |
Apparatus:
-
100 mL round-bottomed flask
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottomed flask containing a magnetic stir bar, add anhydrous aluminum chloride (7.5 g) and dry dichloromethane (10 mL).[4][8]
-
Addition of Reactants: In the fume hood, add bromobenzene (2.5 mL) to the flask.[8] Fit the flask with a dropping funnel containing acetic anhydride (7.5 g) and a reflux condenser.[8]
-
Reaction Execution: Cool the flask in an ice bath. Add the acetic anhydride dropwise to the stirred mixture over a period of 5-10 minutes.[8]
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 30 minutes.[4]
-
Quenching: Prepare a 600 mL beaker with 30 g of crushed ice and 10 mL of water.[4] After the reflux period, cool the reaction flask and slowly and carefully pour its contents into the ice-water mixture while stirring. This step is highly exothermic and will evolve HCl gas.[4]
-
Extraction: Rinse the reaction flask with an additional 6 mL of dichloromethane and add it to the beaker.[4] Transfer the entire mixture to a separatory funnel. Separate the lower organic layer.[4] Extract the aqueous layer with two additional portions of dichloromethane.
-
Washing: Combine the organic extracts and wash them sequentially with 10% sodium hydroxide solution and then with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent and remove the dichloromethane solvent using a rotary evaporator.[4]
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol.[9][10]
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and avoid moisture.
-
Bromobenzene and dichloromethane are hazardous. Avoid inhalation and skin contact.
-
The reaction and quenching steps produce HCl gas, which is corrosive and toxic. Perform all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Product Characterization Data
The following table summarizes key physical and spectroscopic data for the target compound, this compound.
| Property | Value |
| Physical Properties | |
| Molecular Formula | C₈H₇BrO |
| Molar Mass | 199.04 g/mol [11][12] |
| Appearance | White to pale yellow solid[3] |
| Melting Point | 7-8 °C[9] |
| Boiling Point | 75-76 °C at 0.5 mmHg[9] |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.9 (s, 1H), ~7.8 (d, 1H), ~7.6 (d, 1H), ~7.3 (t, 1H), ~2.6 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~196.5, 138.8, 134.5, 130.2, 129.8, 126.5, 122.8, 26.6 |
| IR (Neat) | ν (cm⁻¹): ~3070 (Ar C-H), ~1685 (C=O), ~1570 (C=C), ~800 (C-Br) |
Note: NMR and IR data are approximate and may vary slightly based on the specific instrument and conditions used. The provided NMR shifts are typical interpretations for the structure.[12][13][14]
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Page loading... [guidechem.com]
- 4. maths.tcd.ie [maths.tcd.ie]
- 5. 傅-克酰基化反应 [sigmaaldrich.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. This compound | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound(2142-63-4) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. This compound(2142-63-4) 13C NMR spectrum [chemicalbook.com]
3'-Bromoacetophenone: A Technical Guide to its Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3'-Bromoacetophenone is a key building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This technical guide provides an in-depth overview of its properties and, given its absence in nature, details the established chemical methodologies for its synthesis. This document offers detailed experimental protocols for the primary synthetic routes, a comparative summary of reaction parameters, and a visual representation of the synthetic pathways.
Natural Occurrence
Extensive research and chemical database searches confirm that this compound is not a naturally occurring compound.[1] It is exclusively produced through industrial and laboratory chemical synthesis.[1] While an isomer, 4'-Bromoacetophenone, has been reported in the plant genus Baccharis, there is no evidence to suggest the natural presence of the 3'-bromo isomer. Therefore, any application or research involving this compound relies on its chemical synthesis.
Chemical Synthesis
The synthesis of this compound is primarily achieved through two well-established methods: the bromination of acetophenone (B1666503) via a Friedel-Crafts-type reaction and the Sandmeyer reaction starting from 3-aminoacetophenone.
Synthesis via Bromination of Acetophenone
This method involves the direct electrophilic aromatic substitution of acetophenone with bromine in the presence of a Lewis acid catalyst, typically aluminum chloride. The aluminum chloride forms a complex with the acetophenone, which directs the incoming electrophile (bromine) to the meta position.
A detailed procedure for the bromination of acetophenone is provided by Organic Syntheses.[2]
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is assembled.
-
Reaction Setup: Powdered anhydrous aluminum chloride (216–224 g, 1.62–1.68 moles) is added to the flask. Acetophenone (81 g, 0.67 mole) is then added slowly from the dropping funnel over 20–30 minutes with stirring. The mixture will become a viscous, difficult-to-stir mass, which then becomes a molten, tan to brown complex.[2]
-
Bromination: Bromine (128 g, 0.80 mole) is added dropwise to the well-stirred molten complex over 40 minutes. After the addition is complete, the mixture is stirred on a steam bath at 80–85°C for 1 hour, or until it solidifies.[2]
-
Work-up: The resulting complex is added in portions to a stirred mixture of 1.3 L of cracked ice and 100 ml of concentrated hydrochloric acid. The dark oil that separates is extracted with four 150-ml portions of ether. The combined ether extracts are washed with 100 ml of water and 100 ml of 5% aqueous sodium bicarbonate solution, then dried with anhydrous sodium sulfate.[2]
-
Purification: The ether is removed by distillation at atmospheric pressure. The crude this compound is then purified by vacuum distillation. The fraction boiling at 75–76°C/0.5 mm Hg is collected.[2]
Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides an alternative route to this compound, starting from 3-aminoacetophenone.[2][3] This multi-step process involves the diazotization of the amino group, followed by a copper(I) bromide-mediated substitution.
A representative procedure for the Sandmeyer reaction is detailed in a patent for the synthesis of a related compound, which includes the synthesis of this compound as an intermediate.[3]
-
Diazotization: 3-Aminoacetophenone (23 g) is added to a mixture of 48% hydrobromic acid (100 ml) and water (80 ml). The mixture is cooled to 0–10°C using an ice-salt bath. A solution of sodium nitrite (B80452) (13.0 g) in water (30 ml) is then added dropwise while maintaining the temperature between 0 and 10°C. The reaction is stirred for an additional 30 minutes after the addition is complete to form the diazonium salt.[3]
-
Sandmeyer Reaction: This step involves the introduction of a copper(I) bromide solution to the diazonium salt solution to facilitate the replacement of the diazonium group with a bromine atom.
-
Work-up and Purification: Following the reaction, the mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified, often by recrystallization or distillation, to yield this compound.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Bromination of Acetophenone | Sandmeyer Reaction |
| Starting Material | Acetophenone | 3-Aminoacetophenone |
| Key Reagents | Aluminum chloride, Bromine | Sodium nitrite, Hydrobromic acid, Copper(I) bromide |
| Yield | 70–75%[2] | Not explicitly stated for this compound in the cited source, but the overall yield for the final product is over 85%[3] |
| Purity | High purity after vacuum distillation[2] | High purity after recrystallization[3] |
| Boiling Point | 75–76°C at 0.5 mm Hg[2] | Not specified |
| Melting Point | 7–8°C[2] | Not specified |
Synthetic Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthetic pathways for this compound.
Caption: Workflow for the synthesis of this compound via bromination of acetophenone.
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
References
Stability and Storage of 3'-Bromoacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3'-Bromoacetophenone (CAS No. 2142-63-4). Understanding the stability profile of this key chemical intermediate is critical for ensuring its integrity in research and drug development applications, preventing degradation, and maintaining experimental reproducibility.
Core Stability Profile
This compound is a halogenated aromatic ketone that is generally considered stable under standard laboratory conditions. Information compiled from multiple safety data sheets (SDS) and chemical suppliers indicates that the compound does not undergo hazardous polymerization and is stable when handled and stored appropriately. However, its stability can be compromised by exposure to certain environmental factors and incompatible materials.
Key Stability Parameters:
-
General Stability: Stable under normal, ambient conditions.
-
Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and acid chlorides can react with this compound, leading to decomposition.
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous substances, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.
-
Conditions to Avoid: Exposure to excess heat, sources of ignition, and incompatible materials should be avoided to prevent degradation.
Recommended Storage Conditions
To maintain the quality and purity of this compound over time, the following storage conditions are recommended based on information from chemical suppliers and safety data sheets:
-
Temperature: Store in a cool place. While specific temperature ranges are not consistently provided, refrigeration is a common practice for long-term storage of reactive organic compounds.
-
Atmosphere: For optimal stability, especially for long-term storage, it is advisable to store this compound under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation.
-
Light: The compound should be protected from light. Storage in an amber or opaque container is recommended to prevent potential photodegradation.
-
Container: Use a tightly sealed, suitable container to prevent contamination and exposure to moisture.
-
Ventilation: Store in a dry and well-ventilated area.
The following diagram illustrates a decision-making workflow for the appropriate storage of this compound.
Quantitative Stability Data
While specific, publicly available quantitative stability data for this compound is limited, the following table provides a template for how such data would be presented. This structure is based on standard stability testing protocols and can be populated with in-house experimental data.
| Parameter | Condition | Duration | Purity Change (%) | Observations |
| Thermal Stability | 40°C | 6 months | Data not available | No significant change in appearance expected. |
| 60°C | 1 month | Data not available | Potential for slight discoloration. | |
| Photostability | ICH Q1B Option 2 | 1.2 million lux hours | Data not available | Potential for discoloration. |
| (Visible Light) | & 200 W·h/m² (UVA) | |||
| Hydrolytic Stability | pH 4 (Acidic) | 7 days | Data not available | Expected to be stable. |
| pH 7 (Neutral) | 7 days | Data not available | Expected to be stable. | |
| pH 9 (Basic) | 7 days | Data not available | Potential for slow degradation. | |
| Oxidative Stability | 3% H₂O₂ | 24 hours | Data not available | Potential for degradation. |
Experimental Protocols for Stability Assessment
To generate quantitative stability data, a series of forced degradation studies can be conducted. The following are generalized protocols based on ICH guidelines that can be adapted for this compound.
General Experimental Workflow
The diagram below outlines a typical workflow for conducting a forced degradation study.
Development of a Stability-Indicating Analytical Method
A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential to separate and quantify this compound from its potential degradation products.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound exhibits significant absorbance.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
-
Solid State: Place a known quantity of solid this compound in a controlled temperature oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Solution State: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) and incubate at elevated temperatures.
-
Sampling: Withdraw samples at predetermined time points (e.g., 1, 3, 7, 14 days).
-
Analysis: Analyze the samples using the validated stability-indicating HPLC method.
-
Exposure: Expose a sample of this compound (solid and in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control: A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Analysis: Analyze both the exposed and control samples by HPLC.
-
Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.
-
Incubation: Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Sampling and Quenching: At specified intervals, withdraw samples and neutralize them to stop the degradation process.
-
Analysis: Analyze the samples by HPLC.
-
Sample Preparation: Prepare a solution of this compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubation: Store the solution at room temperature.
-
Sampling: Collect samples at various time points.
-
Analysis: Analyze the samples using the validated HPLC method.
Conclusion
This compound is a stable compound under recommended storage conditions. Adherence to proper storage practices, including maintaining a cool, dry, and dark environment, preferably under an inert atmosphere, is crucial for preserving its chemical integrity. For applications requiring stringent quality control, it is recommended to perform in-house stability studies using validated analytical methods to establish a precise shelf-life under specific laboratory conditions. The experimental protocols and workflows provided in this guide offer a robust framework for such assessments.
An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 3'-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3'-Bromoacetophenone is a versatile bifunctional building block in organic synthesis, featuring a reactive carbonyl group and a bromine-substituted aromatic ring. This guide provides a comprehensive analysis of the factors governing the reactivity of its carbonyl group. The presence of the bromine atom at the meta position significantly influences the electrophilicity of the carbonyl carbon through a combination of electronic effects. This document details these effects, presents comparative spectroscopic and reactivity data, provides detailed experimental protocols for key transformations of the carbonyl group, and illustrates the underlying chemical principles with diagrams. This in-depth guide serves as a critical resource for chemists leveraging this compound in synthetic chemistry, particularly in the fields of pharmaceutical and materials science.
The Electrophilic Nature of the Carbonyl Group in this compound
The reactivity of the carbonyl group in this compound is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is a consequence of the inherent polarity of the carbon-oxygen double bond, which is further modulated by the electronic effects of the 3'-bromo substituent on the aromatic ring.
Electronic Effects of the 3'-Bromo Substituent
The bromine atom at the meta position exerts two opposing electronic effects:
-
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond network. This inductive effect is distance-dependent and deactivates the ring. By pulling electron density away from the ring, it enhances the partial positive charge on the carbonyl carbon, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.
-
Resonance Effect (+R): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, particularly at the ortho and para positions. However, for a meta-substituent like in this compound, the resonance effect does not directly influence the carbonyl group. Therefore, the electron-withdrawing inductive effect is the dominant factor influencing the reactivity of the carbonyl group.
The net result of these electronic effects is an increase in the electrophilicity of the carbonyl carbon in this compound compared to unsubstituted acetophenone.
Caption: Electronic effects on the carbonyl group of this compound.
Quantitative Data and Spectroscopic Analysis
The enhanced electrophilicity of the carbonyl carbon in this compound can be observed through spectroscopic data, particularly ¹³C NMR and IR spectroscopy.
Spectroscopic Data
The chemical shift of the carbonyl carbon in ¹³C NMR and the stretching frequency of the C=O bond in IR spectroscopy are sensitive to the electronic environment. Electron-withdrawing groups tend to deshield the carbonyl carbon, leading to a downfield shift in the ¹³C NMR spectrum, and they increase the C=O bond order, resulting in a higher stretching frequency in the IR spectrum.
| Compound | Substituent | Carbonyl ¹³C Shift (δ, ppm) | Carbonyl IR Stretch (cm⁻¹) |
| Acetophenone | -H | ~198.1[1] | ~1691[2] |
| This compound | 3'-Br | ~196.6 (estimated from 3'-Chloro) [1] | ~1690-1700 (expected) |
| 4'-Bromoacetophenone | 4'-Br | ~197.1[1] | ~1688 |
| 3'-Chloroacetophenone | 3'-Cl | ~196.6[1] | Not available |
| 4'-Nitroacetophenone | 4'-NO₂ | Not available | ~1700 |
Note: The exact values can vary depending on the solvent and other experimental conditions. The ¹³C NMR chemical shift for this compound is estimated based on the value for 3'-Chloroacetophenone, as they are expected to have similar electronic effects at the meta position.
Reactivity Data
Key Reactions of the Carbonyl Group
The enhanced electrophilicity of the carbonyl group in this compound allows it to undergo a variety of nucleophilic addition reactions. This section provides detailed experimental protocols for three common and synthetically important transformations: reduction to an alcohol, Grignard reaction for C-C bond formation, and the Wittig reaction for olefination.
Caption: Key synthetic transformations of the carbonyl group in this compound.
Reduction with Sodium Borohydride (B1222165)
The reduction of the carbonyl group in this compound to a secondary alcohol, 1-(3-bromophenyl)ethanol, is a common transformation. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.
Experimental Protocol:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (B145695) (approx. 0.25 M concentration).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Work-up: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (B1210297) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Expected Yield: High (typically >90%).
Grignard Reaction with Methylmagnesium Bromide
The addition of a Grignard reagent, such as methylmagnesium bromide, to the carbonyl group of this compound results in the formation of a tertiary alcohol, 2-(3-bromophenyl)propan-2-ol. It is crucial to use anhydrous conditions as Grignard reagents are highly basic and react with water.
Experimental Protocol:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux.
-
Substrate Addition: After the formation of the Grignard reagent is complete, cool the solution to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Expected Yield: Moderate to high (typically 60-80%).
Wittig Reaction with Methylenetriphenylphosphorane
The Wittig reaction provides a reliable method for the conversion of the carbonyl group in this compound to an alkene, specifically 1-bromo-3-(prop-1-en-2-yl)benzene. The reaction involves the use of a phosphorus ylide.
Experimental Protocol:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium (B96628) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 eq), dropwise. Stir the resulting orange-red solution at 0 °C for 30 minutes.
-
Substrate Addition: To the ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine (B44618) oxide as a major byproduct, is purified by column chromatography on silica gel.[3]
Expected Yield: 50-70%.[3]
Conclusion
The carbonyl group of this compound exhibits enhanced reactivity towards nucleophiles due to the electron-withdrawing inductive effect of the meta-bromo substituent. This property, combined with the potential for functionalization at the bromine-bearing carbon, makes this compound a valuable and versatile intermediate in organic synthesis. The provided spectroscopic data and detailed experimental protocols offer a practical framework for researchers, scientists, and drug development professionals to effectively utilize this compound in the synthesis of complex molecular architectures. A thorough understanding of the principles outlined in this guide will facilitate the rational design of synthetic routes and the optimization of reaction conditions.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3'-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction utilizing 3'-bromoacetophenone for the synthesis of 3-acetylbiphenyl (B1295732) derivatives. This class of compounds serves as a crucial building block in the development of various pharmaceutical agents and functional materials.[1] This document offers a detailed experimental protocol, a summary of expected reaction outcomes with various substrates, and visual representations of the reaction mechanism and experimental workflow.
Introduction to Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[2][3] This reaction is highly valued in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[3]
This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its molecular structure, featuring a bromine atom at the meta-position of the acetophenone (B1666503), provides a reactive site for cross-coupling reactions like the Suzuki coupling, enabling the introduction of diverse aryl or heteroaryl moieties.[1] The carbonyl group of the acetophenone can be further modified, offering a handle for additional synthetic transformations.[1] The resulting 3-acetylbiphenyl scaffold is a common motif in many biologically active molecules and advanced materials.[4]
Expected Yields with Various Arylboronic Acids
The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical results reported in the literature for analogous reactions and serve as a general guideline. Actual yields may vary depending on the specific reaction conditions, catalyst system, and the purity of the starting materials.
| Arylboronic Acid Partner | Expected Product | Reported Yield Range (%) for Analogous Reactions |
| Phenylboronic acid | 3-Acetylbiphenyl | 85 - 98 |
| 4-Methylphenylboronic acid | 3-Acetyl-4'-methylbiphenyl | 80 - 95 |
| 4-Methoxyphenylboronic acid | 3-Acetyl-4'-methoxybiphenyl | 75 - 92 |
| 4-Chlorophenylboronic acid | 3-Acetyl-4'-chlorobiphenyl | 70 - 88 |
| 3-Thienylboronic acid | 3-(Thiophen-3-yl)acetophenone | 65 - 85 |
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 - 0.05 equiv)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 equiv)[5][]
-
Degassed solvent (e.g., 1,4-dioxane (B91453)/water, toluene/water, DMF)[3]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate (B1210297)
-
Brine solution
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).[7] Then, add the palladium catalyst (0.03 equiv).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.[3][7] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[3]
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Extraction: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[7]
-
Washing: Combine the organic layers and wash them sequentially with water and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 3-acetylbiphenyl derivative.[7]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of numerous commercial drugs and clinical candidates.[9] The ability to efficiently construct biaryl and heteroaryl-aryl scaffolds is crucial for structure-activity relationship (SAR) studies.[9] The 3-acetylbiphenyl core, readily accessible through the protocol described, can be found in molecules targeting a wide range of diseases. The ketone functionality provides a versatile handle for further chemical modifications, allowing for the exploration of diverse chemical space in the quest for novel therapeutics.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chalcone Derivatives from 3'-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] The versatile synthesis of chalcone (B49325) derivatives allows for the exploration of structure-activity relationships, making them attractive scaffolds for novel therapeutic agents. The introduction of a bromine atom onto the chalcone scaffold can significantly influence its biological efficacy.[5] This document provides detailed application notes and protocols for the synthesis of chalcone derivatives utilizing 3'-Bromoacetophenone as a key starting material.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
The primary synthetic route for preparing chalcones from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde.[6]
General Reaction Scheme
Caption: General workflow for the synthesis of chalcone derivatives.
Experimental Protocol: Synthesis of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one
This protocol describes the synthesis of a representative chalcone derivative from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl), dilute solution (e.g., 10%)
-
Distilled water
-
Crushed ice
-
Magnetic stirrer
-
Round-bottom flask
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired substituted benzaldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.[6]
-
Base Addition: While stirring the solution, slowly add an aqueous solution of NaOH or KOH (e.g., 10-40% w/v) dropwise. The reaction mixture is typically maintained at room temperature.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[6]
-
Precipitation of Product: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.[6]
-
Acidification: Acidify the mixture with dilute HCl until the pH is acidic (pH 5-6). This will precipitate the chalcone product.[6]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.[7]
-
Washing: Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.[7]
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[7]
Data Presentation
Synthesis and Spectroscopic Data
The following table summarizes the synthesis and spectroscopic data for a selection of chalcone derivatives prepared from this compound.
| Derivative | Substituted Benzaldehyde | Yield (%) | 1H NMR (δ, ppm) |
| 1 | Benzaldehyde | 89.2 | 8.14 (t, J = 1.8 Hz, 1H), 8.01 (d, J = 7.8 Hz, 1H), 7.85 (d, J = 15.6 Hz, 1H), 7.74 (d, J = 8.0 Hz, 1H), 7.66-7.63 (m, 2H), 7.58 (d, J = 15.6 Hz, 1H), 7.45-7.40 (m, 3H) |
| 2 | 4-Methylbenzaldehyde | 89.2 | 8.09 (t, J = 1.8 Hz, 1H), 7.99 (d, J = 7.8 Hz, 1H), 7.82 (d, J = 15.6 Hz, 1H), 7.72 (d, J = 8.0 Hz, 1H), 7.54 (d, J = 8.2 Hz, 2H), 7.50 (d, J = 15.6 Hz, 1H), 7.38 (t, J = 7.9 Hz, 1H), 7.25 (d, J = 8.0 Hz, 2H), 2.40 (s, 3H) |
| 3 | 3-Fluorobenzaldehyde | 88 | 8.12 (t, J = 1.8 Hz, 1H), 8.02 (d, J = 7.8 Hz, 1H), 7.84 (d, J = 15.6 Hz, 1H), 7.75 (d, J = 8.0 Hz, 1H), 7.50-7.40 (m, 4H), 7.20-7.15 (m, 1H) |
Note: 1H NMR spectra were recorded in CDCl3.[8]
Biological Activity Data
The following table summarizes the biological activity of selected chalcone derivatives synthesized from this compound.
| Derivative | Biological Activity | Cell Line / Strain | IC50 / MIC (µM) | Reference |
| 4 | Anticancer | MGC803 (Gastric) | 3.57 - 5.61 | [5] |
| 5 | Anticancer | MDA-MB-231 (Breast) | 17.98 (µg/mL) | [9] |
| 6 | Antibacterial | E. coli | 11 ± 0.3 (mm inhibition zone) | [1] |
| 7 | Antibacterial | S. typhimurium | 15 ± 0.7 (mm inhibition zone) | [1] |
| 8 | Antibacterial | C. freundii | ~19 (µg/mL) | [10] |
Signaling Pathways
Chalcone derivatives exert their biological effects through various signaling pathways. The diagrams below illustrate some of the key mechanisms.
Anticancer Mechanism: Induction of Apoptosis
Certain bromo-chalcone derivatives have been shown to induce apoptosis in cancer cells through the modulation of the Bcl-2 family of proteins and the activation of death receptor pathways.[5][9]
Caption: Apoptosis induction by bromo-chalcone derivatives.
Anticancer Mechanism: Inhibition of JAK/STAT Pathway
Some chalcone derivatives have been identified as inhibitors of the JAK/STAT signaling pathway, which is often constitutively active in cancer cells, promoting proliferation and survival.[3]
Caption: Inhibition of the JAK/STAT signaling pathway.
Conclusion
The synthesis of chalcone derivatives from this compound offers a promising avenue for the discovery of new therapeutic agents. The Claisen-Schmidt condensation provides a reliable and versatile method for generating a diverse library of these compounds. The presented protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of these bromo-chalcone derivatives. Further investigation into their mechanisms of action and structure-activity relationships is warranted to optimize their pharmacological profiles.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway | PLOS One [journals.plos.org]
- 4. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents Utilizing 3'-Bromoacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with diverse mechanisms of action. 3'-Bromoacetophenone has emerged as a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a variety of heterocyclic compounds with potent antimicrobial properties. This document provides detailed application notes and experimental protocols for the synthesis of chalcones, thiazoles, and triazoles derived from this compound, along with a summary of their antimicrobial efficacy.
This compound is an aromatic ketone featuring a bromine atom at the meta position of the phenyl ring.[1] This substitution pattern provides a reactive site for various organic transformations, making it an ideal precursor for generating molecular diversity in drug discovery programs.[2][3] The synthetic versatility of this compound allows for its incorporation into various heterocyclic systems known to exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]
This document will detail the synthesis of specific antimicrobial agents, present their biological activity data in a clear, tabular format, and provide step-by-step experimental protocols to enable the replication and further development of these promising compounds.
I. Synthesis of Antimicrobial Chalcones from this compound Derivatives
Chalcones, characterized by an open-chain flavonoid structure with an α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities, including antimicrobial effects.[4] The synthesis of chalcones often involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde.[4]
A. Synthetic Pathway for Chalcone (B49325) Derivatives
The general synthetic route to produce antimicrobial chalcones starting from a derivative of this compound is depicted below. In this example, 3-bromo-4-(p-tolyl sulphonamido) acetophenone is condensed with various aromatic aldehydes.
B. Antimicrobial Activity of Synthesized Chalcones
The antimicrobial activity of synthesized chalcone derivatives was evaluated against a panel of pathogenic bacteria and fungi. The results, presented as the percentage of growth inhibition, are summarized below.
Table 1: Antifungal Activity of Chalcone Derivatives [5]
| Compound | Substituent on Aromatic Aldehyde | % Inhibition vs. Fusarium moniliforme | % Inhibition vs. Gleosporium sp. | % Inhibition vs. Rhizopus stolonifer | % Inhibition vs. Chaetomium sp. |
| 1 | -H | 108.7 | - | - | - |
| 2 | 2-Hydroxy | 78.26 | - | - | - |
| 3 | 2,4-Dihydroxy | - | 78.26 | 65.21 | - |
| 4 | 3,4-Dimethoxy, 5-Bromo | - | - | 65.21 | 66.0 |
| 5 | 4-Nitro | - | Equivalent to Griseofulvin | - | 70.0 |
Note: Activity is compared to the standard antifungal drug Griseofulvin.
Table 2: Antibacterial Activity of Chalcone Derivatives [5]
| Compound | Substituent on Aromatic Aldehyde | % Inhibition vs. Lactobacillus sp. | % Inhibition vs. Pseudomonas putida |
| 6 | 4-Methoxy | 72.41 | - |
| 7 | 2,4-Dihydroxy | - | 75.86 |
Note: Activity is compared to the standard antibiotic Streptomycin. Many of the synthesized chalcones showed limited activity against the tested bacterial strains.
C. Experimental Protocol: Synthesis of 3'-bromo-4'-(p-tolyl sulphonamido)chalcone
This protocol is adapted from the method described by Jain et al.[5][6]
Materials:
-
3-bromo-4-(p-tolyl sulphonamido) acetophenone
-
Sodium hydroxide (B78521) solution
Procedure:
-
Dissolve equimolar quantities of 3-bromo-4-(p-tolyl sulphonamido) acetophenone and benzaldehyde in a minimal amount of ethanol in a round-bottomed flask.
-
Cool the mixture in an ice bath.
-
Add a solution of sodium hydroxide dropwise with constant stirring, maintaining the temperature below 10°C.
-
Continue stirring for 2-3 hours at room temperature.
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Filter the precipitated solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
II. Synthesis of Antimicrobial Thiazole (B1198619) Derivatives from α-Bromoacetophenones
Thiazole derivatives are a significant class of heterocyclic compounds that form the core structure of many antimicrobial drugs.[7] The Hantzsch thiazole synthesis is a classical method for their preparation, involving the reaction of an α-haloketone with a thioamide.[8][9] α-Bromoacetophenone, which can be synthesized from acetophenone, serves as a key intermediate for accessing these structures.[10]
A. Synthetic Pathway for Thiazole Derivatives
The synthesis of thiazole derivatives can be achieved by reacting an α-bromo-3'-bromoacetophenone derivative with a thiourea (B124793) or thioamide equivalent.
B. Antimicrobial Activity of Synthesized Thiazoles
Thiazole derivatives synthesized from α-bromoketones have demonstrated potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 3: Minimum Inhibitory Concentration (MIC) of Catechol-Derived Thiazoles [8]
| Compound | Bacterial Strain | MIC (µg/mL) |
| Catechol-derived nootkatone-fused thiazole | MRSA | 3.12 |
| New catechol-derived thiazoles (preliminary) | Various Bacteria | ≤ 2 |
C. Experimental Protocol: General Hantzsch Thiazole Synthesis
This protocol is a generalized procedure based on literature reports.[8]
Materials:
-
α-Bromo-3'-substituted acetophenone
-
3,4-Dihydroxythiobenzamide (or other thioamide)
-
Sodium acetate (B1210297)
-
Ethanol
Procedure:
-
Dissolve the α-bromo-3'-substituted acetophenone and an equimolar amount of the thioamide in ethanol in a round-bottomed flask.
-
Add a catalytic amount of sodium acetate to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
III. Synthesis of Antimicrobial Triazole Derivatives
1,2,4-Triazoles are another class of heterocyclic compounds that have garnered significant interest due to their broad range of pharmacological activities, including potent antifungal and antibacterial properties.[11] The synthesis of triazole derivatives can be achieved through various routes, often involving the cyclization of intermediates derived from hydrazides or thiosemicarbazides.
A. Synthetic Pathway for 1,2,4-Triazole (B32235) Derivatives
A common synthetic route involves the conversion of a carboxylic acid to its corresponding ester, then to a hydrazide, followed by reaction with a thiocyanate (B1210189) and subsequent cyclization to form the triazole ring. While not directly starting from this compound in all cases, its derivatives can be incorporated into the triazole scaffold.
B. Antimicrobial Activity of Synthesized Triazoles
Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties, with many exhibiting significant activity.
Table 4: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives [11]
| Compound | Fungal Strain | MIC (µg/mL) | Bacterial Strain | MIC (µg/mL) |
| 5d | M. gypseum | 12.5 | S. aureus | 25 |
| 5e | M. gypseum | 12.5 | S. aureus | 25 |
| 5m | M. gypseum | 6.25 | S. aureus | 12.5 |
| Ketoconazole (Std.) | M. gypseum | 6.25 | - | - |
| Ciprofloxacin (Std.) | - | - | S. aureus | 12.5 |
Note: Compounds 5d, 5e, and 5m are 4-(substituted-benzylideneamino)-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols.
C. Experimental Protocol: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol is a representative example for the synthesis of a key triazole intermediate.[11]
Materials:
-
Benzoic acid
-
Thionyl chloride
-
Potassium thiocyanate
-
Potassium carbonate
-
Ethanol
Procedure:
-
Synthesis of Benzoyl Hydrazide: Reflux a mixture of ethyl benzoate (B1203000) (derived from benzoic acid) and hydrazine hydrate in ethanol. Cool and filter the resulting solid.
-
Synthesis of Potassium salt of Benzoyl Dithiocarbazinate: Stir a mixture of benzoyl hydrazide and carbon disulfide in absolute ethanol, then add a solution of potassium hydroxide in absolute ethanol. Stir for 12-16 hours.
-
Synthesis of 4-amino-5-phenyl-1,2,4-triazole-3-thiol: Reflux a mixture of the potassium salt of benzoyl dithiocarbazinate and hydrazine hydrate in water. Cool, and acidify with concentrated HCl to precipitate the product. Filter and recrystallize from ethanol.
Conclusion
This compound and its derivatives are valuable and versatile starting materials for the synthesis of a wide array of heterocyclic compounds with significant antimicrobial activity. The synthetic routes to chalcones, thiazoles, and triazoles are generally straightforward and amenable to the generation of diverse chemical libraries for structure-activity relationship studies. The data presented herein highlights the potential of these compound classes as promising leads for the development of new antimicrobial agents to combat the growing challenge of drug resistance. The provided protocols offer a foundation for researchers to synthesize and further explore these and related molecular scaffolds.
References
- 1. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]
- 2. This compound | 2142-63-4 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Synthetic and Antimicrobial Studies of Some new Chalcones of 3-Bromo-4-(p-tolyl sulphonamido) acetophenone | Semantic Scholar [semanticscholar.org]
- 7. kuey.net [kuey.net]
- 8. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comparative Study and Protocol for the Reduction of 3'-Bromoacetophenone to 1-(3-bromophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the reduction of 3'-Bromoacetophenone to 1-(3-bromophenyl)ethanol (B1266530), a key synthetic intermediate in pharmaceutical and materials science research. The primary method detailed utilizes sodium borohydride (B1222165) (NaBH₄) due to its selectivity, mild reaction conditions, and ease of handling. A comparative summary of alternative reduction methods is also presented.
Introduction
The reduction of aryl ketones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis. 1-(3-bromophenyl)ethanol is a valuable building block for the synthesis of various biologically active molecules and functional materials. The bromine substituent provides a reactive handle for further cross-coupling reactions. This application note details a robust and scalable protocol for the reduction of this compound using sodium borohydride and provides a comparative overview of other common reducing agents.
Comparative Data of Reduction Protocols
The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, and operational simplicity. Below is a summary of common methods for the reduction of acetophenones.
| Reducing Agent | Typical Solvent(s) | Reaction Temperature (°C) | Reaction Time | Work-up | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | 0 to Room Temp | 1 - 3 hours | Aqueous acid quench, extraction | Mild, selective for ketones/aldehydes, easy to handle.[1][2] | Slower reaction rates compared to LiAlH₄. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 0 to Reflux | 0.5 - 2 hours | Careful quench with water/acid | Very powerful, reduces a wide range of functional groups.[1][2][3] | Highly reactive with protic solvents, pyrophoric, not selective.[1] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate (B1210297) | Room Temp | 2 - 24 hours | Filtration of catalyst | "Green" method, high yields. | Potential for de-bromination, requires specialized equipment (hydrogenator). |
Experimental Protocol: Sodium Borohydride Reduction of this compound
This protocol describes the reduction of this compound to 1-(3-bromophenyl)ethanol using sodium borohydride.
3.1. Materials:
-
This compound (C₈H₇BrO, MW: 199.04 g/mol )
-
Sodium borohydride (NaBH₄, MW: 37.83 g/mol )
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.2. Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.99 g, 10 mmol) in methanol (30 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: While stirring, slowly and portion-wise add sodium borohydride (0.42 g, 11 mmol, 1.1 equivalents) over 10-15 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C.[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of 1 M HCl until the pH is acidic (pH ~2-3) and gas evolution ceases.[5]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts and wash with water (25 mL) followed by brine (25 mL).
-
-
Isolation:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-(3-bromophenyl)ethanol.
-
The product can be purified by column chromatography on silica (B1680970) gel if necessary.
-
3.3. Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The quenching process with acid should be performed slowly and carefully to control the rate of hydrogen gas evolution.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the sodium borohydride reduction of this compound.
Caption: Workflow for the sodium borohydride reduction of this compound.
References
- 1. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 3'-Bromoacetophenone as a Precursor for Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromoacetophenone is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of bioactive molecules. Its unique structure, featuring a bromine atom at the meta-position of the acetophenone (B1666503) core, allows for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutic agents.[1] In the field of anti-inflammatory drug discovery, this compound is a valuable precursor for the synthesis of compounds such as chalcones and pyridazinones, which have demonstrated significant potential in modulating key inflammatory pathways.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory drug candidates derived from this compound. The focus is on the synthesis of chalcone (B49325) derivatives and their subsequent biological characterization, including their effects on cyclooxygenase-2 (COX-2) activity and nitric oxide (NO) production, both of which are critical mediators of inflammation.
Synthesis of Anti-inflammatory Chalcones from this compound
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of biological activities, including anti-inflammatory effects.[2][3] A common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.
Here, we describe a general protocol for the synthesis of (E)-1-(3-bromophenyl)-3-(aryl)prop-2-en-1-one derivatives.
General Synthetic Scheme
Caption: General workflow for the synthesis of chalcone derivatives.
Experimental Protocol: Synthesis of (E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one
This protocol describes the synthesis of a representative chalcone derived from this compound.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
-
Filtration apparatus
Procedure:
-
Preparation of the Base Solution: Prepare a solution of sodium hydroxide (6.7 mmol) in water (6 mL). Cool this solution to 0°C using an ice bath.
-
Reaction Setup: Slowly add ethanol (10 mL) to the cooled NaOH solution. Remove the flask from the ice bath and allow it to reach room temperature.
-
Addition of Reactants: Slowly add this compound (10 mmol) to the reaction mixture, followed by the slow addition of benzaldehyde (10 mmol).
-
Reaction: Stir the reaction mixture at room temperature with mechanical agitation for 2 hours.
-
Precipitation: After 2 hours, cool the reaction mixture to 0°C in an ice bath and leave it for 24 hours to allow for complete precipitation of the product.
-
Isolation and Purification:
-
Filter the solid product from the crude mixture.
-
Wash the solid with cold water.
-
Recrystallize the product from a dichloromethane/ethanol mixture.
-
-
Drying and Storage: Dry the purified crystals at 70°C and store them at room temperature.
Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of the synthesized chalcones can be assessed through various in vitro assays. Here, we provide detailed protocols for two key assays: the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells and the direct inhibition of COX-2 enzyme activity.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (dissolved in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition for each compound concentration and calculate the IC₅₀ value.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.
Materials:
-
Purified human or ovine COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Heme
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
Stannous chloride solution (saturated)
-
Prostaglandin E₂ (PGE₂) ELISA kit
-
96-well plates
-
Incubator (37°C)
Procedure:
-
Assay Setup: In a 96-well plate, prepare the following for each test compound concentration, a 100% initial activity control, and a background control:
-
Inhibitor wells: 160 µL Reaction Buffer, 10 µL Heme, 10 µL COX-2 enzyme, and 10 µL of the test compound.
-
100% Initial Activity wells: 160 µL Reaction Buffer, 10 µL Heme, 10 µL COX-2 enzyme, and 10 µL of vehicle (DMSO).
-
Background wells: 160 µL Reaction Buffer, 10 µL Heme, 10 µL of inactive COX-2, and 10 µL of vehicle (DMSO).
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction. Mix quickly and incubate for exactly two minutes at 37°C.
-
Reaction Termination: Add 30 µL of saturated stannous chloride solution to each well to stop the enzyme catalysis. Incubate for 15 minutes at 37°C.
-
PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a commercial PGE₂ ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
Quantitative Anti-inflammatory Activity Data
| Chalcone Derivative | Target | Cell Line | IC₅₀ (µM) |
| 2'-Methoxy-3,4-dichlorochalcone | iNOS | RAW 264.7 | 7.1[4][5] |
| 2'-Hydroxy-3-bromo-6'-methoxychalcone | iNOS | RAW 264.7 | 7.8[4][5] |
| 2'-Hydroxy-6'-methoxychalcone | iNOS | RAW 264.7 | 9.6[4][5] |
| 2'-Hydroxy-4',6'-dimethoxychalcone | iNOS | RAW 264.7 | 9.6[4][5] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of chalcones are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2] Chalcones have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα, thereby blocking the translocation of NF-κB to the nucleus.[2][3][6][7]
// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p50/p65)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_active [label="Active NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; Genes [label="Pro-inflammatory\nGene Expression\n(iNOS, COX-2, Cytokines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chalcone [label="Chalcone Derivative\n(from this compound)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];
// Edges LPS -> TLR4 [label="binds"]; TLR4 -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [label="inhibits", arrowhead=tee]; IkB -> "IkB_degradation" [label="ubiquitination &\ndegradation", style=dashed, arrowhead=none]; NFkB -> NFkB_active [label="releases"]; NFkB_active -> Nucleus [label="translocates to"]; Nucleus -> Genes [label="induces"]; Chalcone -> IKK [label="inhibits", color="#EA4335", arrowhead=tee];
// Invisible node for degradation "IkB_degradation" [label="", style=invis]; } dot
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation. It consists of a series of protein kinases that are sequentially activated. Chalcones can interfere with this pathway, leading to a reduction in the production of inflammatory mediators.
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; MAPKK [label="MAPKK", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; MAPK [label="MAPK\n(e.g., p38, JNK, ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TranscriptionFactors [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammatory Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chalcone [label="Chalcone Derivative\n(from this compound)", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];
// Edges Stimuli -> MAPKKK; MAPKKK -> MAPKK [label="phosphorylates"]; MAPKK -> MAPK [label="phosphorylates"]; MAPK -> TranscriptionFactors [label="activates"]; TranscriptionFactors -> Inflammation [label="induces"]; Chalcone -> MAPKKK [label="inhibits", color="#EA4335", arrowhead=tee]; } dot
Caption: Modulation of the MAPK signaling pathway by chalcones.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel anti-inflammatory agents, particularly chalcone derivatives. The straightforward Claisen-Schmidt condensation allows for the efficient production of a diverse library of chalcones. These compounds have demonstrated promising anti-inflammatory activity through the inhibition of key inflammatory mediators such as nitric oxide and the modulation of critical signaling pathways like NF-κB and MAPK. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this compound-derived compounds in the quest for new and effective anti-inflammatory therapies. Further investigation into the synthesis of other heterocyclic systems, such as pyridazinones, from this precursor could also yield promising anti-inflammatory candidates.
References
- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of chalcones in suppression of NF-κB-mediated inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of the synthetic chalcone derivatives: inhibition of inducible nitric oxide synthase-catalyzed nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. stemcell.com [stemcell.com]
Application Note: α-Bromination of 3'-Bromoacetophenone to Synthesize 2,3'-Dibromoacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The α-bromination of ketones is a fundamental transformation in organic synthesis, providing key intermediates for the construction of more complex molecules, particularly in the pharmaceutical industry. This protocol details the electrophilic substitution reaction at the α-carbon of 3'-Bromoacetophenone to yield 2,3'-Dibromoacetophenone (also known as α,3'-Dibromoacetophenone or 3-Bromophenacyl bromide). The resulting product is a valuable building block due to its two reactive sites, which can be selectively functionalized. The procedure described herein utilizes elemental bromine in an acidic medium, a common and effective method for this transformation.
Reaction Scheme
The overall reaction involves the substitution of a hydrogen atom on the methyl group of the acetophenone (B1666503) derivative with a bromine atom.

Safety Precautions
This procedure involves hazardous materials and must be performed with strict adherence to safety protocols in a well-ventilated chemical fume hood.
-
Bromine (Br₂): Elemental bromine is extremely corrosive, highly toxic upon inhalation or skin contact, and a strong oxidizing agent.[1][2][3] Always handle liquid bromine and its solutions in a certified chemical fume hood.[2][4] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., nitrile).[2][3][4] Ensure an emergency eyewash and safety shower are immediately accessible.
-
Spill & Quenching: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate (B1220275), readily available to quench any spills or residual bromine at the end of the reaction.[1][4]
-
Hydrogen Bromide (HBr): The reaction generates hydrogen bromide gas as a byproduct, which is a corrosive respiratory irritant. The reaction must be performed in a fume hood to ensure proper ventilation.
-
This compound & 2,3'-Dibromoacetophenone: These compounds are irritants.[5] 2,3'-Dibromoacetophenone, like other α-haloketones, is a lachrymator and should be handled with care to avoid skin contact and inhalation.[6]
Experimental Protocol
This protocol is adapted from standard procedures for the α-bromination of acetophenone derivatives.[7][8]
4.1 Materials and Reagents
-
This compound (C₈H₇BrO)
-
Glacial Acetic Acid (CH₃COOH)
-
Bromine (Br₂)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Diethyl Ether (Et₂O)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ice
4.2 Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Addition (dropping) funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
4.3 Step-by-Step Procedure
-
Reaction Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is dry. Place the apparatus in a chemical fume hood.
-
Dissolution: Charge the flask with this compound (1.0 eq) and glacial acetic acid (approx. 5 mL per gram of starting material). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Bromine Addition: In the addition funnel, prepare a solution of bromine (1.05 eq) in a small amount of glacial acetic acid. Cool the reaction flask to 0-5 °C using an ice bath.
-
Reaction: Add the bromine solution dropwise to the stirred solution of this compound over 30-60 minutes. Maintain the temperature between 0-5 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The disappearance of the reddish-brown bromine color is also an indicator of reaction progression.
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a significant amount of ice water (approx. 10x the volume of the reaction mixture). The crude product may precipitate as a solid or separate as an oil.
-
Work-up:
-
If a solid precipitates, collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
If an oil separates, transfer the entire mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (3x volume of the reaction mixture).
-
Combine the organic extracts and wash sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize excess acid), and a 5% sodium thiosulfate solution (to remove any unreacted bromine). Finally, wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude 2,3'-Dibromoacetophenone by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as a crystalline solid.[8]
Data Presentation
The following table summarizes the key quantitative data for the α-bromination of this compound.
| Parameter | This compound (Reactant) | 2,3'-Dibromoacetophenone (Product) | Reference |
| IUPAC Name | 1-(3-bromophenyl)ethan-1-one | 2-bromo-1-(3-bromophenyl)ethan-1-one | [9] |
| CAS Number | 2142-63-4 | 18523-22-3 | [9] |
| Molecular Formula | C₈H₇BrO | C₈H₆Br₂O | [9] |
| Molecular Weight | 199.04 g/mol | 277.94 g/mol | [9] |
| Appearance | Liquid or low-melting solid | Crystalline Solid | [9] |
| Melting Point | 8-11 °C | 47-52 °C | [9] |
| Typical Yield | N/A | 70-90% | [6][10] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of 2,3'-Dibromoacetophenone.
References
- 1. Safety [chemedx.org]
- 2. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 3. seastarchemicals.com [seastarchemicals.com]
- 4. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. This compound | 2142-63-4 | Benchchem [benchchem.com]
- 10. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
Application of 3'-Bromoacetophenone in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-Bromoacetophenone is a versatile chemical intermediate widely utilized in the synthesis of a variety of agrochemicals.[1][2][3] Its unique molecular structure, featuring a reactive acetyl group and a bromine atom on the phenyl ring, allows for diverse chemical transformations, making it a valuable building block for creating complex molecules with desired biological activities.[4] This document provides detailed application notes and experimental protocols for the synthesis of several classes of agrochemicals derived from this compound, including insecticides, fungicides, and herbicides. The protocols are designed to be clear, concise, and reproducible for researchers in the field of agrochemical development.
Agrochemical Applications of this compound
This compound serves as a key starting material for the synthesis of various agrochemicals, primarily through the formation of chalcones and subsequent conversion to other heterocyclic compounds.
-
Insecticides: Chalcones, synthesized via the Claisen-Schmidt condensation of this compound with various aldehydes, have shown significant insecticidal and larvicidal activities. The presence of the bromo-substituted phenyl ring is often crucial for their biological efficacy.[5][6]
-
Fungicides: The α,β-unsaturated ketone moiety in chalcones derived from this compound can be further reacted with reagents like hydrazine (B178648) to form pyrazole (B372694) derivatives. Pyrazoles are a well-established class of fungicides used in agriculture.[3][7][8] Additionally, this compound can be a precursor for the synthesis of triazole-based fungicides.
-
Herbicides: While less common, derivatives of this compound can be explored for herbicidal properties, often through the synthesis of complex heterocyclic systems.
Experimental Protocols
Synthesis of Insecticidal Chalcones
Reaction Scheme:
Caption: General scheme for the Claisen-Schmidt condensation to synthesize chalcones.
Protocol 1: Synthesis of (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
This protocol describes the base-catalyzed condensation of this compound with 3-fluorobenzaldehyde (B1666160).
Materials:
-
This compound
-
3-Fluorobenzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
Dissolve this compound and 3-fluorobenzaldehyde in methanol.
-
Slowly add an aqueous solution of NaOH drop-by-drop to the reaction mixture with constant stirring.
-
Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid product is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from methanol to yield (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one as crystals.[9]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 88% | [9] |
| Melting Point | 311–313 K (38-40 °C) | [9] |
Spectroscopic Data:
-
IR (KBr, cm⁻¹): Characteristic peaks for C=O (carbonyl) and C=C (alkene) groups are expected.
-
¹H NMR (CDCl₃, δ ppm): Signals corresponding to the aromatic protons and the vinylic protons of the propenone backbone.[9]
Synthesis of Fungicidal Pyrazoles
Reaction Scheme:
Caption: Synthesis of pyrazoline derivatives from chalcones.
Protocol 2: Synthesis of 5-(3-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
This protocol outlines the synthesis of a pyrazoline derivative from a chalcone precursor. The initial chalcone, 1-(3-bromophenyl)-3-phenyl-prop-2-en-1-one, is synthesized using Protocol 1 by reacting this compound with benzaldehyde.
Materials:
-
1-(3-Bromophenyl)-3-phenyl-prop-2-en-1-one (Chalcone)
-
Hydrazine Hydrate
-
Ethanol
-
Acetic Acid
Procedure:
-
Synthesize the chalcone, 1-(3-bromophenyl)-3-phenyl-prop-2-en-1-one, following a similar procedure to Protocol 1.
-
In a round-bottom flask, dissolve the synthesized chalcone (0.1 mol) and hydrazine hydrate (0.1 mol) in ethanol (50 mL).[8]
-
Add acetic acid (a few drops) as a catalyst.
-
Reflux the reaction mixture for 8 hours.[8]
-
After cooling, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude pyrazole derivative.
-
Recrystallize the crude product from ethanol to yield pure 5-(3-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.
Quantitative Data (for the pyrazole formation step):
| Parameter | Value | Reference |
| Yield | ~83% | [8] |
Spectroscopic Data:
-
IR (KBr, cm⁻¹): Absence of the C=O peak from the chalcone and appearance of N-H stretching bands.
-
¹H NMR (CDCl₃, δ ppm): Characteristic signals for the pyrazoline ring protons (CH and CH₂ groups) and aromatic protons.
Data Summary
Table 1: Synthesis of Chalcones from this compound
| Aldehyde | Product Name | Yield (%) | M.P. (°C) | Reference |
| 3-Fluorobenzaldehyde | (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | 88 | 38-40 | [9] |
| Benzaldehyde | (E)-1-(3-Bromophenyl)-3-phenylprop-2-en-1-one | - | - | [8] |
| 4-Methylbenzaldehyde | (E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | 80 | - | [10] |
Note: Yields and melting points can vary based on reaction scale and purification methods.
Workflow and Logical Relationships
The synthesis of these agrochemicals from this compound often follows a logical progression from a simple starting material to more complex, biologically active molecules.
Caption: Synthetic pathway from this compound to agrochemicals.
Conclusion
This compound is a valuable and versatile precursor in the synthesis of a range of agrochemicals. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel insecticidal and fungicidal compounds. The straightforward nature of the Claisen-Schmidt condensation and subsequent cyclization reactions makes this an attractive pathway for the development of new crop protection agents. Further derivatization and biological screening of these core structures could lead to the discovery of even more potent and selective agrochemicals.
References
- 1. mdpi.com [mdpi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Sandmeyer Reaction for 3'-Bromoacetophenone Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3'-Bromoacetophenone synthesis via the Sandmeyer reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My overall yield of this compound is consistently low. What are the primary factors to investigate?
Low yields in the Sandmeyer reaction can stem from several stages of the process. The most critical aspects to review are the stability of the diazonium salt, the efficiency of the copper-catalyzed substitution, and the workup procedure. Incomplete diazotization, decomposition of the diazonium intermediate, and the formation of side products are common culprits.
Q2: I suspect the diazotization of 3'-Aminoacetophenone (B120557) is incomplete. How can I ensure this step is successful?
The formation of the diazonium salt is a crucial initial step. To ensure its success:
-
Temperature Control: Maintain a temperature between 0-5 °C throughout the addition of sodium nitrite (B80452).[1] Aryl diazonium salts are thermally unstable and can decompose at higher temperatures, leading to reduced yields.[1]
-
Acidic Conditions: Ensure a sufficiently acidic environment, typically using hydrobromic acid, for the formation of nitrous acid in situ.
-
Slow Addition: Add the sodium nitrite solution slowly and dropwise to the stirred solution of 3'-aminoacetophenone in acid.[2] This helps to control the reaction temperature and prevent localized overheating.
-
Testing for Excess Nitrous Acid: After the addition of sodium nitrite, you can test for the presence of excess nitrous acid using starch-iodide paper. A positive test (the paper turning dark blue) indicates that sufficient nitrous acid is present for complete diazotization.[3]
Q3: What are the common side products, and how can their formation be minimized?
The primary side product in this reaction is often 3'-hydroxyacetophenone (B363920) (a phenol). This forms when the diazonium salt reacts with water. To minimize its formation:
-
Maintain Low Temperatures: As mentioned, keeping the temperature low (0-5 °C) during diazotization and before the addition to the copper(I) bromide solution is critical to prevent the premature decomposition of the diazonium salt into a phenol (B47542).[1][3]
-
Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the next step. Letting it stand, even at low temperatures, can lead to decomposition.
Another potential side reaction is the formation of biaryl compounds, which supports the radical mechanism of the Sandmeyer reaction.[1][4]
Q4: What is the optimal copper catalyst and how should it be prepared?
Copper(I) bromide is the standard catalyst for the Sandmeyer bromination.[4]
-
Catalyst Choice: While Cu(I) is the active catalyst, some modern protocols suggest using a mixture of Cu(I) and Cu(II) salts, which can lead to excellent yields.[5][6]
-
Catalyst Preparation: Prepare the CuBr solution in hydrobromic acid to ensure the copper salt is fully dissolved and ready to react with the diazonium salt.
Q5: The reaction mixture shows a lot of foaming and gas evolution. Is this normal?
Yes, vigorous evolution of nitrogen gas (N₂) is a characteristic sign that the Sandmeyer reaction is proceeding.[1][3] This occurs as the diazonium group is replaced by the bromine atom. However, the rate of gas evolution should be controlled:
-
Controlled Addition: Add the cold diazonium salt solution slowly to the copper(I) bromide solution.[1] A too-rapid addition can lead to excessive foaming and potential loss of product.
Q6: I'm losing a significant amount of product during the workup and purification. What are some best practices?
Product loss during isolation is a common issue. Consider the following:
-
Extraction: Use an appropriate organic solvent, such as ether or ethyl acetate, for extraction. Perform multiple extractions to ensure all the product is recovered from the aqueous layer.
-
Washing: Wash the combined organic extracts with a dilute base (like sodium bicarbonate solution) to remove any acidic impurities, including any phenol byproduct formed.[7]
-
Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate) before removing the solvent.
-
Purification: If necessary, purify the crude product by distillation under reduced pressure or column chromatography to isolate the this compound from any remaining impurities.[2][7]
Data on Reaction Conditions and Yield
The following table summarizes how different reaction parameters can influence the yield of aryl bromides in Sandmeyer and related reactions.
| Parameter | Condition | Effect on Yield | Reference |
| Catalyst | Stoichiometric CuBr | Standard method, generally provides good yields. | [4] |
| Catalytic Cu(I)/Cu(II) mixture | Can provide excellent to quantitative yields under mild conditions. | [5][6] | |
| Temperature | 0-5 °C (Diazotization) | Crucial for preventing diazonium salt decomposition and maximizing yield. | [1] |
| Room Temperature to 75°C (Sandmeyer) | The optimal temperature for the substitution step can vary depending on the specific protocol. | [2][6] | |
| Solvent | Acetonitrile | Often used in modern catalytic versions, leading to high conversion. | [6] |
| Water/HBr | Traditional solvent system for the classical Sandmeyer reaction. | [2] |
Experimental Protocols
Diazotization of 3'-Aminoacetophenone
-
In a flask, dissolve 3'-aminoacetophenone in 48% hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in deionized water and cool it in the ice bath.
-
Add the cold sodium nitrite solution dropwise to the stirred 3'-aminoacetophenone salt suspension. Maintain the temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the 3'-acetophenyl)diazonium bromide salt and should be used immediately.[1]
Sandmeyer Reaction: Synthesis of this compound
-
In a separate, larger flask, dissolve copper(I) bromide in 48% hydrobromic acid.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from the previous step to the stirred CuBr solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60-75 °C) for a period (e.g., 1 hour) to ensure the reaction goes to completion.[2]
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and then with a sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[7]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in the Sandmeyer reaction for this compound synthesis.
Caption: Troubleshooting workflow for the Sandmeyer reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Catalytic Sandmeyer Bromination [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
purification of crude 3'-Bromoacetophenone by column chromatography
Technical Support Center: Purification of 3'-Bromoacetophenone
Welcome to the technical support center for the . This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for planning its purification and for characterization. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO | [1][2][3] |
| Molecular Weight | 199.04 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid/solid | [2][5][6] |
| Melting Point | 8-11 °C | [1][4][5] |
| Boiling Point | 79-81 °C at 0.2 mmHg | [5] |
| Density | ~1.505 g/mL at 25 °C | [1][4][5] |
| Refractive Index | n20/D ~1.576 | [1][5] |
Q2: What is a recommended starting solvent system (eluent) for the column chromatography of this compound?
A2: For aromatic ketones like this compound, a good starting point is a non-polar/polar solvent mixture. An ethyl acetate (B1210297)/hexane system is a standard choice for compounds of normal polarity.[7] Based on the structure, a low to medium polarity eluent should be effective. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.
Recommended Starting Solvent Systems for TLC Analysis:
-
10% Ethyl Acetate in Hexane
-
20% Ethyl Acetate in Hexane
-
5-10% Diethyl Ether in Hexane
-
Methanol (B129727)/Dichloromethane (for more polar impurities)[7]
Q3: How can I tell if my this compound is degrading on the silica (B1680970) gel column?
A3: Compound degradation on silica gel, which is slightly acidic, can be a problem.[8] You can check for stability by performing a 2D TLC.[9][10]
2D TLC Protocol:
-
Spot your crude sample on a TLC plate and run it in your chosen solvent system.
-
After the first run, turn the plate 90 degrees.
-
Run the TLC again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that the compound is decomposing on the silica.[11]
Q4: My crude sample is not very soluble in the eluent. How should I load it onto the column?
A4: If your sample has poor solubility in the column eluent, you should use a "dry loading" technique.[10] This prevents the use of a strong solvent for dissolution, which can compromise the separation.
Dry Loading Method:
-
Dissolve your crude sample in a suitable, low-boiling point solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 10-20 times the mass of your sample) to this solution.[10]
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this silica-adsorbed sample to the top of your packed column.[10]
Troubleshooting Guide
| Problem | Possible Causes | Solutions & Recommendations |
| Compound does not move from the origin (Rf ≈ 0) | 1. Solvent system is not polar enough. [11] 2. Strong adsorption to silica. Aromatic ketones can interact strongly with the acidic silica gel.[11] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., from 10% to 20% ethyl acetate in hexane). For very polar compounds, a methanol/dichloromethane system can be used, but methanol should not exceed 10% to avoid dissolving the silica.[7][11] 2. Change Stationary Phase: If the compound remains immobile, consider using a different stationary phase like alumina (B75360) or reverse-phase silica.[9][11] |
| Compound elutes too quickly (Rf > 0.5), resulting in poor separation | 1. Solvent system is too polar. [8] 2. Column overloading. | 1. Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. 2. Check Loading: Ensure the amount of crude material is not excessive for the column size. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[8] |
| Poor separation on the column, despite good separation on TLC | 1. Improper column packing: Air bubbles or channels in the stationary phase. 2. Sample band too wide: Using too much or too strong a solvent to load the sample.[11] 3. Compound degradation on the column. [9] | 1. Repack the Column: Ensure the silica slurry is homogenous and free of air bubbles before and during packing. Tap the column gently to ensure even settling.[8] 2. Minimize Loading Volume: Dissolve the sample in the absolute minimum amount of the initial eluting solvent or use the dry loading method.[8][10] 3. Assess Stability: Check for compound stability using 2D TLC. If it's unstable, consider using deactivated silica (e.g., by adding 1-3% triethylamine (B128534) to the eluent) or a different stationary phase like alumina.[7][9] |
| Streaking or "tailing" of spots/bands | 1. Sample is too concentrated when spotted on TLC or loaded on the column. 2. Acidic or basic impurities interacting strongly with the silica. 3. Compound is slowly degrading. | 1. Dilute the Sample: Ensure the sample is sufficiently dilute for both TLC analysis and column loading. 2. Use Additives: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine or a 10% ammonium (B1175870) hydroxide (B78521) solution in methanol can be beneficial.[9][11] |
| No compound is eluting from the column | 1. Compound may have decomposed on the column.[9] 2. Eluent polarity is too low. 3. Fractions are too dilute to detect the compound by TLC.[9][12] | 1. Check Stability: Test compound stability on silica.[9] 2. Flush the Column: If you suspect the compound is still on the column, try flushing with a much more polar solvent (e.g., 100% ethyl acetate or 5-10% methanol in dichloromethane).[7] 3. Concentrate Fractions: Combine and concentrate the fractions you expect to contain your compound and re-run the TLC.[9][12] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound on a silica gel column.
1. Materials and Setup:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes or flasks
2. Preparation:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with the crude mixture in various ethyl acetate/hexane ratios (e.g., 5:95, 10:90, 20:80). The ideal system will give the this compound spot an Rf value of approximately 0.2-0.4 and good separation from impurities.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer of sand.
-
In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry. Ensure all air bubbles are removed.[8]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the column gently to ensure the silica packs evenly without cracks or air bubbles.[8]
-
Add another thin layer of sand on top of the packed silica to prevent disturbance during sample and solvent addition.[10]
-
Wash the column with the eluent, never letting the solvent level drop below the top layer of sand.
-
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in the minimum possible volume of the eluent.[10] Carefully pipette this solution onto the top layer of sand. Allow it to absorb into the silica by draining the solvent until the liquid level just touches the sand.[8]
-
Dry Loading: (Recommended for poorly soluble samples) Follow the dry loading protocol described in the FAQs section.[10]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The volume of each fraction will depend on the column size.
-
Monitor the separation by collecting small spots from the column outflow for TLC analysis.
-
If separation between the product and impurities is large, a gradient elution can be used. Start with a low polarity solvent mixture and gradually increase the polarity (e.g., increase the percentage of ethyl acetate) to elute the more polar compounds faster.
5. Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR, GC-MS, or IR spectroscopy.[13]
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography of this compound.
References
- 1. 3 -Bromoacetophenone ReagentPlus , 99 2142-63-4 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 2142-63-4 | Benchchem [benchchem.com]
- 5. This compound CAS#: 2142-63-4 [m.chemicalbook.com]
- 6. This compound | 2142-63-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Chromatography [chem.rochester.edu]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. benchchem.com [benchchem.com]
common side products in the bromination of acetophenone
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the common side products encountered during the bromination of acetophenone (B1666503).
Frequently Asked Questions (FAQs)
Q1: What is the desired product in the bromination of acetophenone?
The primary and desired product is typically α-bromoacetophenone, also known as phenacyl bromide.[1][2] This reaction involves the selective substitution of a hydrogen atom on the α-carbon (the carbon adjacent to the carbonyl group) with a bromine atom.[1] This product is a valuable intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[2][3][4]
Q2: What are the most common side products observed in this reaction?
The most frequently encountered side products are:
-
α,α-dibromoacetophenone : This results from the substitution of a second hydrogen on the α-carbon.[5]
-
Ring-brominated acetophenones : Electrophilic substitution on the aromatic ring can occur, especially if the ring contains electron-donating groups.[4][6]
-
Unreacted Acetophenone : A result of an incomplete reaction.
Q3: Why am I observing α,α-dibromoacetophenone in my product mixture?
The formation of the dibrominated product occurs when more than one equivalent of the brominating agent is used or when the local concentration of bromine is too high.[5][6] The first bromination makes the remaining α-proton more acidic, facilitating a second substitution.
Q4: Under what conditions does bromination occur on the aromatic ring instead of the α-carbon?
Ring bromination is a competitive electrophilic aromatic substitution reaction. It is favored when:
-
The aromatic ring has high electron density due to activating, electron-donating substituents.[4][6]
-
A Lewis acid catalyst (like FeBr₃) is used, which polarizes the Br-Br bond, creating a stronger electrophile that preferentially attacks the aromatic ring.[7]
-
Acid-catalyzed enolization, which directs bromination to the α-position, is slow or not effectively promoted.[4][6]
Q5: Can this reaction be performed under basic conditions?
Yes, but using a base like sodium hydroxide (B78521) (NaOH) with bromine will initiate the haloform reaction.[8] This pathway does not yield α-bromoacetophenone. Instead, the methyl ketone is converted into a carboxylate (benzoate) and bromoform (B151600) (CHBr₃).[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of α-bromoacetophenone | 1. Incomplete reaction. 2. Suboptimal temperature. 3. Insufficient reaction time. | 1. Ensure the correct stoichiometry of reagents. Use an acid or Lewis acid catalyst to promote the reaction.[4][9] 2. Optimize the reaction temperature; yields may be low if the temperature is below 80°C for certain procedures.[3] 3. Increase the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[3] |
| Formation of α,α-dibromoacetophenone | 1. Excess brominating agent used. 2. Rapid addition of bromine. | 1. Use a precise 1.0:1.0 or 1.0:1.1 molar ratio of acetophenone to the brominating agent.[3] Using slightly less than one equivalent of bromine can also prevent polybromination.[6] 2. Add the brominating agent dropwise and with efficient stirring to avoid high local concentrations.[9] |
| Significant Ring Bromination | 1. The acetophenone substrate has strong electron-donating groups. 2. Inappropriate choice of brominating agent or catalyst. | 1. If possible, protect the activating groups on the aromatic ring before bromination.[6] 2. Use milder, more selective brominating agents like N-bromosuccinimide (NBS) or pyridine (B92270) hydrobromide perbromide instead of liquid bromine.[3][10] 3. Ensure acidic conditions (e.g., acetic acid) to favor α-bromination via the enol intermediate.[4] |
| Reaction is Slow or Fails to Initiate | 1. Absence of a required catalyst. 2. Low reaction temperature. | 1. The rate-determining step is often the formation of the enol intermediate.[4] Add an acid catalyst (e.g., acetic acid, p-TsOH) or a Lewis acid (e.g., AlCl₃) to accelerate this step.[4][9][11] 2. Gently warm the reaction mixture to the temperature specified in the protocol.[3] |
Quantitative Data
The yield of the desired α-bromoacetophenone derivative is sensitive to reaction parameters. The table below summarizes the effect of reaction time on yield for two substrates, demonstrating the importance of optimization.
Table 1: Effect of Reaction Time on Product Yield [3]
| Substrate | Yield at 2h (%) | Yield at 3h (%) | Yield at 4h (%) |
| 4-Trifluoromethylacetophenone | 85 ± 5 | 90 ± 5 | 86 ± 4 |
| 4-Trifluoromethoxyacetophenone | 84 ± 6 | 88 ± 6 | 86 ± 5 |
| Reaction Conditions: Acetophenone derivative (1.0 eq.), pyridine hydrobromide perbromide (1.1 eq.), 90 °C. |
As shown, the optimal yield was achieved at the 3-hour mark, with a slight decrease afterward due to the potential formation of undesired by-products.[3]
Experimental Protocols
Protocol: Selective α-Bromination using Pyridine Hydrobromide Perbromide[3]
This procedure is adapted for its improved safety and selectivity over liquid bromine.
Materials:
-
Substituted Acetophenone (e.g., 4-chloroacetophenone)
-
Pyridine Hydrobromide Perbromide
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, dissolve the acetophenone derivative (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add pyridine hydrobromide perbromide (1.1 eq.) to the solution.
-
Reaction: Heat the reaction mixture to 90 °C with constant stirring.
-
Monitoring: Monitor the reaction's progress using TLC. The optimal reaction time is typically around 3 hours.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
The following diagrams illustrate the reaction pathways, a general experimental workflow, and a troubleshooting guide for common issues.
Caption: Reaction pathways in the bromination of acetophenone.
Caption: General experimental workflow for acetophenone bromination.
Caption: Troubleshooting logic for acetophenone bromination issues.
References
- 1. brainly.com [brainly.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. zenodo.org [zenodo.org]
- 7. reddit.com [reddit.com]
- 8. quora.com [quora.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing Suzuki Coupling for 3'-Bromoacetophenone
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3'-Bromoacetophenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield when using this compound in a Suzuki coupling reaction?
Low or no yield can be attributed to several factors, including an inactive catalyst, suboptimal reaction conditions, or decomposition of the boronic acid reagent.[1] this compound is an electron-deficient aryl bromide, which generally makes the oxidative addition step easier.[2][3] However, issues can still arise.
Q2: How do I know if my palladium catalyst is active?
An inactive catalyst is a primary cause of reaction failure.[1] If the catalyst is old or has been improperly stored, it may have oxidized. It is recommended to use a fresh batch of catalyst or a more stable pre-catalyst that generates the active Pd(0) species in situ.[1] Maintaining a strictly inert atmosphere throughout the reaction is crucial to prevent catalyst decomposition.[4]
Q3: What is dehalogenation and how can I prevent it?
Dehalogenation is a significant side reaction where the bromo group on this compound is replaced by a hydrogen atom, leading to the formation of acetophenone.[2][5] This side reaction consumes the starting material and reduces the yield of the desired coupled product.[5] The presence of a dehalogenated byproduct can be confirmed by TLC, GC-MS, or NMR analysis of the crude reaction mixture.[5]
Q4: Can the boronic acid be the source of the problem?
Yes, boronic acids can be unstable and prone to decomposition, a process known as protodeboronation, especially in the case of heteroaryl boronic acids.[1][2][6] To mitigate this, it is advisable to use fresh, high-purity boronic acid. Alternatively, more stable boronic esters (like pinacol (B44631) esters) or potassium trifluoroborate salts can be used.[1][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.
Issue 1: Low to No Product Formation with Starting Material Consumed
If your starting material is consumed but little to no desired product is formed, consider the following:
-
Dehalogenation: This is a likely culprit.
-
Solution:
-
Choice of Base: The base plays a critical role. Using milder bases like KF or CsF can sometimes suppress dehalogenation.[6]
-
Solvent System: The choice of solvent can influence the extent of dehalogenation. Anhydrous conditions may be beneficial.[6]
-
Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation.[6]
-
-
Issue 2: Low to No Product Formation with Starting Material Unconsumed
If the starting material remains largely unreacted, the catalytic cycle is likely stalled.
-
Inactive Catalyst:
-
Suboptimal Ligand:
-
Incorrect Base or Solvent:
Issue 3: Presence of Homocoupling Byproducts
The formation of biphenyl (B1667301) from the boronic acid (homocoupling) can occur, especially in the presence of oxygen or if a Pd(II) source is used without efficient reduction to Pd(0).[2]
-
Solution:
-
Thorough Degassing: Rigorously degas the reaction mixture to remove oxygen.[10]
-
Catalyst Choice: Using a Pd(0) source directly can sometimes minimize homocoupling.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of different parameters on the Suzuki coupling of bromoacetophenone derivatives with phenylboronic acid, providing a basis for optimization.
Table 1: Effect of Different Bases [11]
| Entry | Base | Conversion (%) |
| 1 | Na2CO3 | 94 |
| 2 | K2CO3 | 91 |
| 3 | NaOAc | 88 |
| 4 | NaHCO3 | 76 |
| 5 | Et3N | 35 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), supported palladium catalyst (1.0 mol%), base (2.0 mmol), DMA (5 mL), 100 °C, 24 hours.[11]
Table 2: Effect of Catalyst Loading [11]
| Entry | Catalyst Loading (mol%) | Conversion (%) |
| 1 | 1.0 | 94 |
| 2 | 0.50 | 85 |
| 3 | 0.25 | 72 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.5 mmol), Na2CO3 (2.0 mmol), DMA (5 mL), 100 °C, 24 hours.[11]
Table 3: Effect of Solvent [9]
| Entry | Solvent | Yield (%) |
| 1 | Toluene | Low |
| 2 | DMF | Low |
| 3 | Water | Low |
| 4 | DMF-H2O (1:1) | High |
Note: The original study used 4-bromoacetophenone and provides qualitative yield descriptions. A 1:1 mixture of DMF-H2O was found to be an efficient system.[9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and should be optimized for your specific boronic acid and desired scale.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), and the base (e.g., K2CO3 or K3PO4, 2.0-3.0 equiv.).[6]
-
Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[6]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H2O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[6]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%) and any additional ligand to the flask under a positive pressure of inert gas.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ikm.org.my [ikm.org.my]
Technical Support Center: Nucleophilic Substitution of 3'-Bromoacetophenone
Welcome to the technical support center for the nucleophilic substitution of 3'-Bromoacetophenone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is direct nucleophilic aromatic substitution (SNAr) on this compound so challenging?
A1: Direct SNAr reactions on this compound are difficult primarily due to the electronic properties of the molecule. The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which is stabilized by electron-withdrawing groups at the ortho and para positions relative to the leaving group (the bromine atom). In this compound, the acetyl group is a moderately deactivating, electron-withdrawing group, but it is in the meta position. This positioning does not allow for resonance stabilization of the negative charge onto the acetyl group, thus making the formation of the Meisenheimer complex energetically unfavorable.
Q2: What are the most effective methods for achieving nucleophilic substitution on this compound?
A2: Due to the challenges with traditional SNAr, transition-metal-catalyzed cross-coupling reactions are the most effective methods for nucleophilic substitution on this compound. These reactions proceed through different mechanisms that do not rely on the formation of a Meisenheimer complex. The most common and successful methods include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds (synthesis of anilines). This reaction uses a palladium catalyst with specialized phosphine (B1218219) ligands.
-
Ullmann Condensation: For the formation of C-O (synthesis of diaryl ethers), C-N, and C-S bonds. This reaction is catalyzed by copper, often with the use of a ligand.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
Q3: Can the carbonyl group of this compound interfere with the nucleophilic substitution reaction?
A3: Yes, the carbonyl group can be a source of side reactions, particularly under basic conditions. The α-protons of the acetyl group are acidic and can be deprotonated by a strong base, leading to enolate formation. This can result in self-condensation reactions (like an aldol (B89426) condensation) or other undesired pathways. Careful selection of the base and reaction conditions is crucial to minimize these side reactions.
Q4: How can I improve the yield and reaction rate of my nucleophilic substitution on this compound?
A4: Several strategies can be employed to improve reaction outcomes:
-
Catalyst and Ligand Screening: The choice of catalyst and ligand is critical, especially in palladium-catalyzed reactions. For Buchwald-Hartwig amination, sterically hindered phosphine ligands are often effective.
-
Microwave Irradiation: Using microwave heating can significantly reduce reaction times and often improve yields by providing rapid and uniform heating.
-
Solvent Choice: The choice of solvent can influence the solubility of reagents and the reaction rate. High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are commonly used in cross-coupling reactions.
-
Base Selection: The strength and nature of the base are important. For example, in Buchwald-Hartwig aminations, bases like sodium tert-butoxide or cesium carbonate are often used. Weaker bases may be necessary if the carbonyl group is sensitive.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor choice of ligand for the specific transformation. 4. Deactivated aryl bromide due to meta-acetyl group. 5. Presence of impurities in starting materials or solvents. | 1. Use a fresh catalyst or a pre-catalyst. Ensure anhydrous and oxygen-free conditions if the catalyst is air-sensitive. 2. Increase the reaction temperature, possibly using microwave irradiation. Extend the reaction time and monitor by TLC or GC/LC-MS. 3. Screen a variety of ligands. For C-N coupling, consider bulky electron-rich phosphine ligands. For C-O coupling, ligands like N,N-dimethylglycine can be effective in Ullmann reactions. 4. Switch to a more robust catalytic system known to work with deactivated aryl bromides (e.g., modern Buchwald-Hartwig or Ullmann protocols). 5. Purify starting materials and ensure solvents are anhydrous. |
| Formation of Side Products | 1. Self-condensation of the acetophenone (B1666503) moiety under basic conditions. 2. Reductive dehalogenation of the starting material (hydrodehalogenation). 3. Homocoupling of the starting material or the nucleophile. | 1. Use a weaker base or add the base slowly at a lower temperature. 2. This is a common side reaction in palladium-catalyzed couplings. Try a different ligand or catalyst system. Lowering the reaction temperature may also help. 3. Adjust the stoichiometry of the reactants. Ensure a clean reaction setup to avoid oxidative homocoupling. |
| Difficulty in Product Purification | 1. Presence of residual catalyst. 2. Formation of closely related byproducts. 3. Product is an oil and difficult to crystallize. | 1. Use a silica (B1680970) plug or perform a column chromatography to remove the metal catalyst. 2. Optimize the reaction conditions to improve selectivity. Column chromatography with a carefully selected eluent system is often necessary. 3. If recrystallization fails, column chromatography is the recommended method for purification. |
Quantitative Data from Literature
The following tables summarize reaction conditions and yields for various nucleophilic substitution reactions involving this compound and its close analogs.
Table 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination) of Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Aniline | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene (B28343) | 80 | 2 | 98 |
| 4-Bromoacetophenone | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | Dioxane | 100 | 18 | 95 |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 24 | 85 |
Table 2: Copper-Catalyzed C-O Coupling (Ullmann Condensation) of Aryl Bromides
| Aryl Bromide | Phenol (B47542) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoacetophenone | Phenol | CuI (10) | N,N-dimethylglycine (20) | Cs₂CO₃ | Dioxane | 90 | 24 | 85 |
| 4-Bromoiodide | 4-Methoxyphenol | CuI (5) | 1,10-Phenanthroline (10) | K₂CO₃ | Toluene | 110 | 24 | 92 |
| 2-Bromonaphthalene | p-Cresol | CuI(PPh₃)₃ (5) | - | K₂CO₃ | Xylene | 100 | 24 | 75-85 |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add this compound (1 equivalent), the amine (1.2 equivalents), and anhydrous toluene or dioxane via syringe.
-
Reaction: Stir the mixture at 80-110 °C and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Procedure for Ullmann Condensation of this compound with a Phenol
This protocol is a general guideline and may require optimization for specific phenols.
-
Reaction Setup: To an oven-dried Schlenk tube, add CuI (5-10 mol%), a suitable ligand (e.g., N,N-dimethylglycine or 1,10-phenanthroline, 10-20 mol%), and cesium carbonate (2 equivalents).
-
Reagent Addition: Add this compound (1 equivalent), the phenol (1.5 equivalents), and a high-boiling solvent such as dioxane or DMF.
-
Reaction: Heat the mixture under an inert atmosphere at 90-130 °C. Monitor the reaction by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Visualizing Experimental Workflows and Troubleshooting
Caption: Workflow for Buchwald-Hartwig Amination.
Caption: Troubleshooting low yield issues.
Technical Support Center: Preventing Over-bromination in Acetophenone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the over-bromination of acetophenone (B1666503) derivatives during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-bromination (di- or tri-bromination) in acetophenone derivatives?
A1: The primary cause of over-bromination is often the use of an excessive amount of the brominating agent.[1] The mono-brominated product can be more reactive towards further bromination than the initial acetophenone derivative. Under basic conditions, subsequent halogenations are more rapid because the inductive electron-withdrawing effect of the first halogen atom makes the remaining alpha-hydrogens more acidic.[1]
Q2: How can I selectively achieve monobromination?
A2: To achieve selective monobromination, consider the following strategies:
-
Control Stoichiometry: Use a molar ratio of the acetophenone derivative to the brominating agent of 1.0:1.0, or even slightly less than 1.0 equivalent of the brominating agent.[1][2]
-
Choose the Right Reagent: Employ milder and more selective brominating agents such as Pyridine (B92270) Hydrobromide Perbromide or N-Bromosuccinimide (NBS).[1][3]
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Optimize Reaction Conditions: Conduct the reaction under acidic conditions to slow down subsequent bromination reactions.[1] Carefully control the temperature and reaction time to halt the reaction after the formation of the monobrominated product. For example, using pyridine hydrobromide perbromide at 90°C for 3 hours has been found to be effective.[1][3]
Q3: My reaction is resulting in bromination on the aromatic ring instead of the acetyl side-chain. How can I prevent this?
A3: Ring bromination typically occurs when the aromatic ring is highly activated by electron-donating groups (e.g., -OH, -OR).[2] To favor side-chain (alpha) bromination, you can decrease the electron density of the aromatic ring. This can be achieved by protecting the activating groups. For instance, converting a hydroxyl group to a benzyl (B1604629) ether can lead to exclusive side-chain bromination.[1][2]
Q4: Why is my bromination reaction not proceeding or very slow?
A4: A slow or incomplete reaction can be due to a deactivated aromatic ring.[1] Strong electron-withdrawing groups on the aromatic ring can hinder enolization, which is a critical step for bromination.[1] In such cases, you might consider using a more reactive brominating system or slightly harsher reaction conditions, while carefully monitoring for the formation of side products.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Over-bromination (di- or tri-brominated products detected) | Excess Brominating Agent | Carefully control the stoichiometry. Use slightly less than one equivalent of the brominating agent.[1] |
| High Reaction Temperature or Prolonged Reaction Time | Monitor the reaction closely using TLC. Lower the reaction temperature and/or shorten the reaction time.[1] | |
| Bromination on the Aromatic Ring | Highly Activated Aromatic Ring (presence of strong electron-donating groups) | Protect the activating groups on the aromatic ring before bromination. For example, protect a hydroxyl group as an ether.[1][2] |
| Use of a Strong Lewis Acid Catalyst | Avoid strong Lewis acids like FeBr₃ which can promote aromatic substitution. Use an acid catalyst like acetic acid or HCl.[4] | |
| Reaction Does Not Proceed or is Very Slow | Deactivated Aromatic Ring (presence of strong electron-withdrawing groups) | Consider using a more reactive brominating agent or slightly increasing the reaction temperature, with careful monitoring for side products.[1] |
| Inactive Reagents | Ensure the brominating agent and any catalysts are fresh and have been stored correctly. | |
| Low Yield of Monobrominated Product | Incomplete Reaction | Extend the reaction time and monitor progress by TLC until the starting material is consumed.[4] |
| Product Loss During Workup | Optimize the purification process. For example, if the product is precipitating, ensure complete precipitation by cooling and using an appropriate anti-solvent. Recrystallization from a suitable solvent can improve purity and yield.[1] |
Experimental Protocols
Protocol 1: Selective Monobromination using Pyridine Hydrobromide Perbromide
This protocol is suitable for many acetophenone derivatives and offers good selectivity for the α-bromo product.
Materials:
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Acetophenone Derivative
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Pyridine Hydrobromide Perbromide
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Glacial Acetic Acid
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Ice-water
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Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve the acetophenone derivative (1.0 equivalent) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to 90°C with stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.[1][3]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Filter the solid product, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure α-bromoacetophenone derivative.[1]
Protocol 2: Selective Monobromination using N-Bromosuccinimide (NBS)
NBS is a milder brominating agent that can provide high selectivity for α-bromination.
Materials:
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Acetophenone Derivative
-
N-Bromosuccinimide (NBS)
-
Acidic Aluminum Oxide (Al₂O₃)
Procedure:
-
To a solution of the acetophenone derivative (10 mmol) in methanol (20 mL) in a round-bottom flask, add acidic Al₂O₃ (10% w/w of the acetophenone).
-
Add N-bromosuccinimide (12 mmol) portion-wise over a period of 10-15 minutes.
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Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
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Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture and filter to remove the alumina (B75360).
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Wash the alumina with a small amount of methanol.
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Combine the filtrate and washings, and remove the solvent under reduced pressure.
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The resulting crude product can be purified by column chromatography or recrystallization.[1]
Data Summary
| Parameter | Condition 1: Pyridine Hydrobromide Perbromide | Condition 2: N-Bromosuccinimide | Condition 3: Bromine in Ether |
| Substrate | 4-chloroacetophenone | Acetophenone derivative | Acetophenone |
| Brominating Agent | Pyridine hydrobromide perbromide | N-Bromosuccinimide (NBS) | Bromine (Br₂) |
| Stoichiometry (Substrate:Reagent) | 1.0 : 1.1 | 1.0 : 1.2 | 1.0 : 1.0 |
| Solvent | Acetic Acid | Methanol | Anhydrous Ether |
| Catalyst | None (Acetic acid acts as solvent and acid catalyst) | Acidic Al₂O₃ | Anhydrous Aluminum Chloride |
| Temperature | 90 °C | Reflux | Ice bath |
| Reaction Time | 3 hours | Monitored by TLC | ~ 1 cc/minute addition |
| Yield (Crude) | Not specified, but generally high | Not specified | 88-96% |
| Yield (Purified) | Not specified | Not specified | 64-66% |
| Reference | [1][3] | [1] | [5] |
Visualizations
Caption: General experimental workflow for selective monobromination.
Caption: Troubleshooting logic for acetophenone bromination issues.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates in 3'-Bromoacetophenone Reactions
Welcome to the technical support center for 3'-Bromoacetophenone reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing a very low conversion rate. What are the common initial checks I should perform?
A1: When experiencing low conversion rates, start by verifying the following:
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Purity of Starting Materials: Ensure the this compound and other reactants are of high purity. Impurities can interfere with the reaction.
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Reagent Integrity: Brominating agents (like NBS or Br₂) can degrade over time. Use freshly opened or properly stored reagents. Solvents should be anhydrous, as water can quench reactants or catalysts.[1]
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Reaction Setup: Check for leaks in your apparatus, ensure efficient stirring, and confirm accurate temperature control.
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Stoichiometry: Double-check the molar ratios of your reactants and catalysts.
Q2: I am observing multiple products in my reaction mixture besides the desired product. What could be the cause?
A2: The formation of multiple products often points to side reactions. The type of side reaction depends on the specific transformation you are performing. For instance, in α-bromination reactions, a common side product is the di-brominated acetophenone (B1666503). In Friedel-Crafts type syntheses of this compound, side-chain halogenation can occur if there is an insufficient amount of Lewis acid catalyst.[1] Self-condensation of the ketone or reactions with the solvent can also lead to impurities.
Q3: Could the position of the bromine atom on the acetophenone ring affect the reaction outcome?
A3: Yes, the position of the bromine atom has a significant impact on the reactivity of the molecule. The bromine atom is an electron-withdrawing group, which deactivates the aromatic ring and influences the electrophilicity of the carbonyl carbon.[2] This can affect the rates of nucleophilic substitution, enolization, and other reactions.[3]
Q4: How critical is temperature control in reactions involving this compound?
A4: Temperature control is crucial. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and decomposition of reagents. For many reactions, it is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress, for instance by Thin Layer Chromatography (TLC).
Troubleshooting Guide
Issue 1: Low Conversion in α-Bromination Reactions
Symptoms:
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Significant amount of starting this compound remains.
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Low yield of the desired α-bromo-3'-bromoacetophenone.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Catalyst/Initiator | For reactions with N-bromosuccinimide (NBS), ensure a radical initiator (e.g., AIBN, benzoyl peroxide) or a light source is used. For reactions with elemental bromine, an acid catalyst can facilitate the crucial enolization step. |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction. Dichloromethane has been shown to be an effective solvent for α-bromination of acetophenones. |
| Low Reaction Temperature | The electron-withdrawing nature of the bromine on the aromatic ring can slow down the reaction.[1] A moderate increase in temperature may improve the conversion rate. |
| Poor Reagent Quality | Ensure the NBS or bromine is of high purity and has not degraded. Use anhydrous solvents to prevent interference from water.[1] |
Issue 2: Low Yield in Friedel-Crafts Acylation to Synthesize this compound
Symptoms:
-
Low yield of this compound.
-
Formation of a tarry residue.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Lewis Acid Catalyst | For nuclear halogenation, more than one equivalent of the Lewis acid (e.g., AlCl₃) is required to form the complex with the ketone. Using less than one equivalent can lead to side-chain halogenation.[1] A 10-15% decrease in yield has been observed when using only 2 equivalents of AlCl₃ in similar reactions. |
| Improper Reagent Addition | The acetophenone should be added slowly to the aluminum chloride to manage the exothermic reaction and prevent charring. Rapid addition can lead to the formation of dypnone (B8250878) through self-condensation.[1] |
| Moisture in the Reaction | Friedel-Crafts reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. |
Issue 3: Product Loss During Workup and Purification
Symptoms:
-
Good conversion observed by TLC, but low isolated yield.
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Product is oily and difficult to crystallize.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Precipitation | To maximize product precipitation, ensure the solution is thoroughly cooled in an ice bath. Gently scratching the inside of the flask can also induce crystallization. |
| Product Loss During Washing | Avoid washing the crude product with a solvent in which it has significant solubility. Cold water is often a good choice for removing inorganic salts. |
| Inefficient Recrystallization | Use the minimum amount of hot solvent necessary to dissolve the crude product to avoid losing a significant portion of the product in the mother liquor. If the product remains oily, column chromatography may be a more suitable purification method. |
Data on Reaction Optimization
The following tables summarize quantitative data on the effect of various parameters on reactions involving bromoacetophenones.
Table 1: Effect of Solvent on the α-Bromination of Acetophenone with NBS
| Entry | Solvent | Yield (%) |
| 1 | Acetonitrile (CH₃CN) | Low |
| 2 | Diethyl ether (Et₂O) | Low |
| 3 | Tetrahydrofuran (THF) | Low |
| 4 | n-Hexane | Low |
| 5 | Dichloromethane (CH₂Cl₂) | Excellent |
Based on data for the α-bromination of acetophenone, which provides a model for the behavior of this compound.
Table 2: Reported Yields for the Synthesis of Bromoacetophenones
| Product | Reaction Type | Catalyst/Reagents | Yield (%) |
| This compound | Friedel-Crafts Bromination | Br₂, AlCl₃ | 70-75 |
| p-Bromoacetophenone | Friedel-Crafts Acylation | Acetic anhydride, AlCl₃ | 69-79 |
| This compound | Sandmeyer Reaction | m-Aminoacetophenone, HBr, NaNO₂, CuBr | 95.2 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Reaction
This protocol is adapted from a general procedure for the nuclear halogenation of acetophenone.
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Apparatus Setup: Assemble a three-necked flask with a mechanical stirrer, a dropping funnel, and a condenser protected by a drying tube.
-
Reagent Addition: To the flask, add powdered anhydrous aluminum chloride (1.6-1.7 moles). While stirring, slowly add acetophenone (0.67 moles) from the dropping funnel over 20-30 minutes. The mixture will become viscous and may require manual stirring initially.
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Bromination: Once the acetophenone has been added and the complex has formed, add bromine (0.80 moles) dropwise over approximately 40 minutes. The rate of addition should be controlled by the rate of hydrogen bromide evolution.
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Workup: After the addition is complete, allow the reaction to proceed for an additional hour. Decompose the reaction complex by carefully adding it in portions to a mixture of crushed ice and concentrated hydrochloric acid.
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Extraction and Purification: Extract the aqueous mixture with ether. Wash the combined ether extracts with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the ether by distillation. The crude this compound is then purified by vacuum distillation.[1]
Protocol 2: α-Bromination of a Substituted Acetophenone
This protocol is a general method for the α-bromination of acetophenones.
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Dissolution: Dissolve the starting acetophenone (1 equivalent) in chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 10-30°C using an ice bath.
-
Bromine Addition: Slowly add a solution of bromine (1.0-1.05 equivalents) in chloroform to the reaction mixture through the dropping funnel over 30 minutes, maintaining the temperature between 10-30°C.
-
Reaction Monitoring: After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous sodium bicarbonate solution until the bromine color disappears.
-
Workup and Purification: Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visual Guides
Signaling Pathways and Workflows
Caption: A logical workflow for troubleshooting low conversion rates.
References
Technical Support Center: Post-Friedel-Crafts Work-Up for Aluminum Chloride Removal
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively remove aluminum chloride from Friedel-Crafts reaction mixtures. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses common issues encountered during the work-up of Friedel-Crafts reactions.
| Issue | Potential Cause | Recommended Solution |
| Violent, uncontrolled reaction upon quenching. | The reaction of water with unreacted aluminum chloride is highly exothermic. | Ensure the reaction mixture is cooled in an ice bath before quenching. Add the reaction mixture slowly and in small portions to a vigorously stirred slurry of crushed ice and water.[1] |
| Formation of a thick, gelatinous precipitate. | Precipitation of aluminum hydroxide (B78521) (Al(OH)₃) at neutral or near-neutral pH. | After the initial quench, add a dilute acid (e.g., 1 M HCl) to the mixture. This will dissolve the aluminum hydroxide by forming soluble aluminum salts (Al³⁺(aq)).[1][2] |
| Persistent emulsion during extraction. | Finely divided aluminum salts or other impurities at the interface between the organic and aqueous layers can lead to emulsion formation. | Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently swirl to break the emulsion.[1] If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Low yield of the desired product. | Incomplete quenching and extraction, or product degradation due to excessive heat during quenching. | Ensure thorough quenching and extraction. Monitor the temperature during quenching to prevent side reactions. The product ketone can form a stable complex with the catalyst, so sufficient quenching is crucial.[1] |
| Incomplete removal of aluminum salts from the organic layer. | Insufficient washing of the organic layer. | Perform multiple washes with dilute acid, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to use ice or ice-cold water for quenching a Friedel-Crafts reaction?
A1: The reaction between the residual aluminum chloride catalyst and water is extremely exothermic. This can cause the mixture to boil violently and release corrosive hydrogen chloride (HCl) gas.[1] Using crushed ice or ice-cold water helps to absorb the significant amount of heat generated during the hydrolysis of AlCl₃, allowing for a more controlled and safer quenching process.
Q2: What is the purpose of the dilute acid wash after quenching?
A2: The initial quenching with water hydrolyzes aluminum chloride to aluminum hydroxide (Al(OH)₃), which is a gelatinous solid that is poorly soluble in water at neutral pH.[2][3][4] The subsequent wash with a dilute strong acid, such as 1 M HCl, converts the insoluble aluminum hydroxide into highly water-soluble aluminum salts (like AlCl₃), facilitating its complete removal into the aqueous phase.[2][5]
Q3: Can I use a basic solution, like sodium bicarbonate, for the initial quench?
A3: It is not recommended to use a basic solution for the initial quench. The primary concern is the highly exothermic reaction of AlCl₃ with water. A basic solution would react with the HCl produced during hydrolysis, generating even more heat and potentially leading to an uncontrolled reaction. A basic wash is, however, an important subsequent step to neutralize any remaining acid in the organic layer before drying and solvent evaporation.[1]
Q4: How can I confirm that all the aluminum salts have been removed?
A4: While qualitative visual inspection (absence of precipitates or emulsions) is a good indicator, more rigorous confirmation can be achieved through analytical techniques. For example, a sample of the isolated product can be analyzed by Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) to quantify the residual aluminum content.
Data Presentation
The efficiency of the acidic and basic wash steps in removing aluminum is directly related to the solubility of aluminum hydroxide at different pH values. The following table summarizes the solubility of aluminum hydroxide in acidic and basic conditions, demonstrating why pH control is critical during the work-up.
| pH | Solubility of Al(OH)₃ (mol/L) | Dominant Aluminum Species |
| 4 | Increases significantly | Al³⁺(aq) |
| 5 | Low | Al(OH)₃(s) |
| 6 | Minimum Solubility | Al(OH)₃(s) |
| 7.7 | Isoelectric Point (Minimum Solubility) | Al(OH)₃(s) |
| 9 | Low | [Al(OH)₄]⁻(aq) |
| 10 | Increases significantly | [Al(OH)₄]⁻(aq) |
| 11 | High | [Al(OH)₄]⁻(aq) |
| 12 | Very High | [Al(OH)₄]⁻(aq) |
Note: The solubility data is based on the amphoteric nature of aluminum hydroxide, which is sparingly soluble around neutral pH and dissolves in both acidic and basic solutions.[2][3][4]
Experimental Protocols
Detailed Work-Up Procedure for a Friedel-Crafts Reaction
This protocol provides a general method for quenching the reaction and removing aluminum chloride.
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Preparation for Quenching: In a separate large beaker, prepare a slurry of crushed ice and water (a 1:1 mixture by weight is effective).[1] The volume should be approximately 5 mL per gram of AlCl₃ used.[1] Place this beaker in an ice bath to maintain a low temperature.
-
Cooling the Reaction Mixture: Once the Friedel-Crafts reaction is complete, cool the reaction flask in an ice bath.
-
Quenching: Slowly and carefully, pour the cooled reaction mixture in a thin stream into the vigorously stirred ice-water slurry in the fume hood.[1] Never add the ice-water to the reaction mixture.
-
Acidification: After the addition is complete and the initial exothermic reaction has subsided, slowly add 1 M HCl to the beaker to dissolve any precipitated aluminum salts.[1] The goal is to make the aqueous layer acidic (pH 1-2).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to recover any dissolved product.
-
Washing the Organic Layer: Combine all organic layers. Wash the combined organic layer sequentially with:
-
1 M HCl
-
Water
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)
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Brine (saturated NaCl solution) to aid in drying and break any emulsions.[1]
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.
Mandatory Visualization
Caption: Experimental workflow for the removal of aluminum chloride.
Caption: Troubleshooting decision tree for Friedel-Crafts work-up.
References
minimizing tar formation during the synthesis of 3'-Bromoacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing tar formation during the synthesis of 3'-Bromoacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of tar formation during the Friedel-Crafts acylation to synthesize this compound?
A1: Tar formation during the Friedel-Crafts acylation for this compound synthesis is often a result of several factors:
-
Localized Overheating: Poorly controlled reaction temperature can lead to side reactions and polymerization of reactants or products.[1]
-
Improper Reagent Addition: The order and rate of reagent addition are critical. For instance, adding the ketone too quickly to the aluminum chloride can cause charring and tar formation.[2]
-
Substrate/Product Degradation: The product ketone can form a complex with the Lewis acid catalyst, and this complex can be susceptible to decomposition at higher temperatures.
-
Moisture Contamination: The presence of water can deactivate the Lewis acid catalyst and lead to undesirable side reactions.
-
Incorrect Stoichiometry: Using an insufficient amount of catalyst can lead to an incomplete reaction, while a large excess may promote side reactions.[3]
Q2: How can I minimize the formation of a thick, unmanageable slurry during the reaction?
A2: The formation of a thick precipitate is typically due to the complexation of the product ketone with the Lewis acid catalyst.[1] To manage this, ensure you are using a sufficient volume of an appropriate solvent, such as dichloromethane (B109758) or carbon disulfide, to maintain a stirrable mixture.[1][3] Efficient mechanical stirring is crucial to prevent the solids from settling and to ensure good heat transfer.[1]
Q3: What is the optimal temperature for the synthesis of this compound to avoid tar formation?
A3: The optimal temperature is substrate-dependent. It is advisable to start the reaction at a lower temperature (e.g., 0°C) and gradually increase it if the reaction is not proceeding at a sufficient rate.[1] For the bromination of acetophenone (B1666503), some procedures maintain the reaction at room temperature, while others suggest heating to 80-85°C.[2] The key is to maintain a controlled temperature to prevent exothermic reactions from causing localized overheating.
Q4: Can the choice of acylating agent affect tar formation?
A4: Yes, the choice and purity of the acylating agent can impact the reaction. While both acetyl chloride and acetic anhydride (B1165640) can be used, acetic anhydride is sometimes preferred and may lead to higher yields.[3] It is crucial to use a high-purity grade of acetic anhydride, as the presence of acetic acid can lead to side reactions.[3]
Q5: Are there greener alternatives to traditional Lewis acids like AlCl₃ that might reduce tar formation?
A5: Research into "greener" Friedel-Crafts acylation has explored the use of solid acid catalysts like zinc oxide (ZnO) or carrying out the reaction on the surface of graphite (B72142) with methanesulfonic acid.[4] These methods can sometimes offer advantages in terms of milder reaction conditions, easier work-up, and potentially reduced tar formation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Tar Formation / Dark Reaction Mixture | Localized overheating or charring. | Ensure efficient stirring and controlled, slow addition of reagents.[2] Consider starting the reaction at a lower temperature. |
| Improper order of reagent addition. | The recommended order is often suspending the Lewis acid in the solvent, followed by the slow addition of the acylating agent, and then the aromatic substrate.[1] | |
| Reaction temperature is too high. | Maintain a controlled temperature throughout the reaction. For some reactions, a moderate temperature of around 60°C is sufficient, while others may proceed well at room temperature or even 0°C.[1] | |
| Low Yield of this compound | Incomplete reaction. | Ensure a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the Lewis acid catalyst is used, as the product forms a complex with it.[1][3] |
| Improper quenching of the reaction. | Quench the reaction by slowly and carefully pouring the reaction mixture into a vigorously stirred mixture of ice and concentrated hydrochloric acid.[1] | |
| Incomplete decomposition of the aluminum chloride complex. | If the aluminum chloride double compound is not entirely decomposed by water, the distillate may be discolored and not crystallize well. Ensure thorough washing during the work-up.[3] | |
| Formation of Multiple Products / Isomers | Reaction conditions favoring side reactions. | The acyl group in the product is deactivating, which generally prevents polyacylation.[1][4][5][6] However, if working with a highly activated substrate, this could be a possibility. For substituted aromatic substrates, the position of acylation is directed by the existing substituent. |
| Thick, Unstirrrable Slurry | Complexation of the product ketone with the Lewis acid. | Use a sufficient volume of an appropriate solvent (e.g., dichloromethane, carbon disulfide) to maintain a mobile slurry.[1][3] |
| Inefficient stirring. | Use a mechanical stirrer with good torque to ensure the mixture remains homogeneous.[2] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Bromobenzene (B47551) with Acetic Anhydride
This protocol is adapted from a general procedure for the preparation of p-bromoacetophenone and can be modified for the synthesis of this compound by starting with bromobenzene.[3]
-
Apparatus Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas absorption trap, place 2.5 moles of bromobenzene in 1 L of dry carbon disulfide.
-
Reagent Addition: To this solution, add 5.6 moles of anhydrous aluminum chloride. Heat the mixture on a steam bath to initiate gentle reflux.
-
Acylation: Slowly add 2 moles of acetic anhydride through the dropping funnel over approximately one hour. Maintain gentle reflux during the addition and for one hour afterward.
-
Solvent Removal: After the reaction is complete, distill the carbon disulfide from the reaction mixture.
-
Quenching: Allow the reaction mixture to cool slightly, and then pour it slowly with vigorous stirring into a mixture of cracked ice and hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with a suitable solvent like ether. Dry the combined organic extracts, remove the solvent by distillation, and then distill the residue under reduced pressure to obtain the product.[3]
Protocol 2: Bromination of Acetophenone
This protocol describes the nuclear bromination of acetophenone to yield 3-bromoacetophenone.[2]
-
Apparatus Setup: In a flask equipped with a mechanical stirrer, dropping funnel, and condenser protected by drying tubes, add 1.62–1.68 moles of powdered anhydrous aluminum chloride.
-
Complex Formation: While stirring, slowly add 0.67 moles of acetophenone over 20-30 minutes. Be cautious as this step is exothermic; ensure the acetophenone drops are well dispersed to prevent charring.[2]
-
Bromination: Over 40 minutes, add 0.80 moles of bromine dropwise to the well-stirred mixture.
-
Reaction Completion: After the bromine addition, stir the molten mixture at 80–85°C on a steam bath for one hour, or until it solidifies.[2]
-
Work-up: Add the reaction complex in portions to a well-stirred mixture of 1.3 L of cracked ice and 100 mL of concentrated hydrochloric acid.
-
Extraction and Purification: Extract the dark oil that separates with four 150-mL portions of ether. Wash the combined ether extracts with water and a 5% aqueous sodium bicarbonate solution, then dry with anhydrous sodium sulfate. Remove the ether by distillation and then distill the crude product under reduced pressure to yield colorless 3-bromoacetophenone.[2]
Visual Troubleshooting Guide
References
effect of base selection on Suzuki coupling with 3'-Bromoacetophenone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 3'-Bromoacetophenone. The content is structured to address specific experimental challenges, with a focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of this compound?
A1: The base in a Suzuki-Miyaura coupling reaction serves three primary functions.[1] First, it reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. Second, it can react with the palladium(II) halide complex to form a palladium(II) hydroxide (B78521) or alkoxide complex, which can also participate in transmetalation. Finally, the base neutralizes the acid generated during the reaction, maintaining the catalytic cycle's efficiency. The choice of base is critical as it can significantly impact the reaction rate and yield.
Q2: My Suzuki coupling of this compound is giving a low yield. What are the likely causes related to the base?
A2: Low yields in the Suzuki coupling of this compound can often be attributed to several base-related issues:
-
Incorrect Base Strength: A base that is too weak may not efficiently form the boronate species, leading to a sluggish or incomplete reaction. Conversely, a strong base could potentially lead to side reactions involving the acetyl group of this compound, such as aldol (B89426) condensation or other undesired pathways.
-
Poor Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki couplings. If the base is not sufficiently dispersed or dissolved, it cannot effectively participate in the reaction.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom. The choice of base can influence the rate of this undesired process.
Q3: Which bases are recommended for the Suzuki coupling of this compound, and how do they compare?
A3: The selection of an appropriate base is crucial for a successful Suzuki coupling. For substrates like this compound, a moderately strong inorganic base is often a good starting point. While specific data for this compound is limited in the reviewed literature, extensive studies on the closely related isomer, 4-bromoacetophenone, provide valuable insights. The following table summarizes the performance of various bases in the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid, which is expected to show a similar trend for the 3'-isomer.
Data Presentation: Effect of Base on the Suzuki Coupling of 4-Bromoacetophenone
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Na2CO3 | DMA | 100 | 94 | [2] |
| K2CO3 | DMA | 100 | 91 | [2] |
| NaOAc | DMA | 100 | 88 | [2] |
| NaHCO3 | DMA | 100 | 76 | [2] |
| Et3N | DMA | 100 | 35 | [2] |
| KOH | H2O | 100 | 94 | [3] |
| K2CO3 | H2O | 100 | 83 | [3] |
| Cs2CO3 | H2O | 100 | 93 | [3] |
| KOH | DMF | 100 | 78 | [3] |
| K2CO3 | Toluene | 100 | 90 | [3] |
Note: The data presented is for the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid and serves as a strong guideline for this compound.
Troubleshooting Guide
Issue: Low or no product formation.
-
Possible Cause: The chosen base may be too weak or insoluble in the reaction solvent.
-
Troubleshooting Step:
-
Switch to a stronger, more soluble base. Based on the data for 4-bromoacetophenone, Na2CO3 or KOH in an appropriate solvent system are excellent starting points.[2][3]
-
Consider using a biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) to improve the solubility of inorganic bases.[4]
-
Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases if a biphasic system is used.
-
Issue: Presence of significant side products, such as self-coupling of the boronic acid (homocoupling).
-
Possible Cause: The reaction conditions, including the base, may be promoting side reactions.
-
Troubleshooting Step:
-
Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen, which can promote homocoupling.
-
Screen different bases. While a strong base is needed for activation, an excessively strong base under harsh conditions might promote undesired pathways.
-
Issue: Degradation of starting material or product.
-
Possible Cause: The ketone functionality in this compound may be sensitive to very strong bases, leading to aldol-type side reactions.
-
Troubleshooting Step:
-
If product degradation is observed, consider using a milder base such as K2CO3 or Na2CO3.[2]
-
Lowering the reaction temperature can also help to minimize base-induced degradation.
-
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid:
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)
-
Base (e.g., Na2CO3, K2CO3, KOH)
-
Solvent (e.g., Toluene, Dioxane, DMF, and/or Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the selected base (2.0-3.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent (e.g., 10 mL of a Toluene/Water 4:1 mixture) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting flowchart for base selection in Suzuki coupling.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 3'-Bromoacetophenone vs. 4'-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug discovery, the selection of appropriate starting materials is paramount to achieving desired molecular architectures and biological activities. Bromoacetophenones are versatile intermediates, serving as key building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials. The positional isomerism of the bromine substituent on the acetophenone (B1666503) core, specifically the comparison between 3'-Bromoacetophenone and 4'-Bromoacetophenone, significantly influences their chemical reactivity. This guide provides an objective, data-driven comparison of these two isomers, offering insights into their performance in common chemical transformations and providing detailed experimental protocols for their evaluation.
Executive Summary
Theoretical Reactivity Comparison: The Hammett Equation
The Hammett equation, log(k/k₀) = σρ, provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds. In this equation, 'k' is the rate constant for the substituted compound, 'k₀' is the rate constant for the unsubstituted compound, 'σ' (sigma) is the substituent constant, and 'ρ' (rho) is the reaction constant.
The substituent constant, σ, is a measure of the electronic effect of a substituent. For the bromine atom:
A positive σ value indicates an electron-withdrawing effect. Since σ_meta > σ_para, the bromine atom in the meta position exerts a stronger electron-withdrawing effect on the aromatic ring.[1] This leads to a greater polarization of the carbonyl group in this compound, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
The reaction constant, ρ, reflects the sensitivity of a particular reaction to substituent effects. For reactions with a positive ρ value (e.g., nucleophilic addition to the carbonyl group), a more positive σ value will lead to a faster reaction rate. Therefore, for such reactions, this compound is predicted to be more reactive than 4'-Bromoacetophenone.
Experimental Data and Performance Comparison
While a direct head-to-head kinetic comparison under identical conditions is scarce in the literature, we can infer the relative reactivity from studies on similar compounds and individual reports on each isomer.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction widely used in pharmaceutical synthesis.[3][4] The reactivity of the aryl bromide is a key factor in the efficiency of this reaction.
Table 1: Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4'-Bromoacetophenone | Phenylboronic acid | Benzimidazole-based Pd(II) complex (0.5 mol%) | KOH | Water | 100 | 1 | 94 | [3] |
| 4'-Bromoacetophenone | Phenylboronic acid | Magnetic supported Pd(II)-N2O2 (1.0 mmol%) | K₂CO₃ | DMA | 100 | 24 | >95 (conversion) | [5] |
| (3-Bromophenyl)(4-methoxyphenyl)methanone (analogous to this compound) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | [3] |
Note: The data for the 3'-bromo isomer is from an analogous compound and direct comparison should be made with caution.
The available data indicates that both isomers are effective substrates in Suzuki-Miyaura coupling reactions, affording high yields under various conditions. A direct kinetic comparison would be necessary to definitively establish the relative rates. Theoretically, the stronger electron-withdrawing nature of the meta-bromo substituent in this compound might slightly accelerate the oxidative addition step, which is often rate-limiting.
Carbonyl Group Reactivity: Reduction
The reduction of the carbonyl group is another fundamental transformation. The electrophilicity of the carbonyl carbon, as influenced by the bromine substituent, will affect the reaction rate.
Table 2: Inferred Reactivity in Carbonyl Reduction
| Isomer | Reaction | Reagent | Predicted Reactivity | Rationale |
| This compound | Reduction | Sodium Borohydride (B1222165) | Higher | The stronger electron-withdrawing effect of the meta-bromine enhances the electrophilicity of the carbonyl carbon. |
| 4'-Bromoacetophenone | Reduction | Sodium Borohydride | Lower | The weaker electron-withdrawing effect of the para-bromine results in a less electrophilic carbonyl carbon compared to the 3'-isomer. |
Experimental Protocols
To facilitate a direct and objective comparison of the reactivity of this compound and 4'-Bromoacetophenone, the following detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided.
Protocol: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling
Objective: To determine the relative reaction rates of this compound and 4'-Bromoacetophenone in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
4'-Bromoacetophenone
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol (anhydrous)
-
Deionized water (degassed)
-
Internal standard (e.g., dodecane)
-
Reaction vials (e.g., 8 mL) with stir bars
-
GC-MS or HPLC for analysis
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (e.g., 0.01 mmol) and PPh₃ (e.g., 0.02 mmol) in a known volume of anhydrous toluene.
-
Reaction Setup (in parallel for each isomer):
-
To a reaction vial, add the respective bromoacetophenone isomer (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a magnetic stir bar.
-
Add a precise amount of the internal standard (e.g., 0.5 mmol).
-
Add a solvent mixture of toluene:ethanol:water (e.g., 4:1:1, 6 mL total volume).
-
-
Reaction Initiation:
-
Place the reaction vials in a preheated aluminum block on a magnetic stir plate set to a constant temperature (e.g., 80 °C).
-
Inject the catalyst stock solution into each vial to initiate the reaction. Start a timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture.
-
Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a drying agent (e.g., Na₂SO₄).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time for both this compound and 4'-Bromoacetophenone.
-
Calculate the initial reaction rates from the slope of the initial linear portion of the concentration-time plots.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the comparative kinetic analysis.
Conclusion
References
A Comparative Guide to the FT-IR Analysis of the Carbonyl Stretch in 3'-Bromoacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the carbonyl (C=O) stretching frequency in 3'-Bromoacetophenone and related acetophenone (B1666503) derivatives using Fourier-Transform Infrared (FT-IR) spectroscopy. The position of the carbonyl absorption band is sensitive to the electronic effects of substituents on the aromatic ring, making FT-IR a valuable tool for structural elucidation and understanding molecular properties. This document presents supporting experimental data, a detailed experimental protocol, and visualizations to aid in the interpretation of FT-IR spectra for these compounds.
Comparison of Carbonyl Stretching Frequencies
The electronic nature of substituents on the phenyl ring of acetophenone influences the vibrational frequency of the carbonyl group. Electron-withdrawing groups (EWGs) tend to increase the C=O stretching frequency, while electron-donating groups (EDGs) generally cause a decrease. Halogens, such as bromine and chlorine, are considered weakly deactivating groups, exhibiting both inductive electron withdrawal and resonance electron donation.
The following table summarizes the experimentally observed carbonyl stretching frequencies for this compound and several related compounds.
| Compound Name | Structure | Substituent | Position | Carbonyl (C=O) Stretch (cm⁻¹) |
| Acetophenone | C₆H₅COCH₃ | -H | - | 1691[1] |
| This compound | m-BrC₆H₄COCH₃ | -Br | meta | 1691 [1] |
| 4'-Bromoacetophenone | p-BrC₆H₄COCH₃ | -Br | para | 1690[1] |
| 3'-Chloroacetophenone | m-ClC₆H₄COCH₃ | -Cl | meta | 1693[1] |
| 3'-Nitroacetophenone | m-NO₂C₆H₄COCH₃ | -NO₂ | meta | 1691[2] |
Analysis:
The data indicates that the position of the carbonyl stretch for this compound is 1691 cm⁻¹, which is identical to the parent compound, acetophenone.[1] This suggests that the inductive electron-withdrawing effect of the bromine atom in the meta position is counterbalanced by its resonance effect in this specific case, resulting in a negligible net change in the C=O bond order compared to acetophenone.
In comparison, 4'-Bromoacetophenone shows a slightly lower stretching frequency of 1690 cm⁻¹, which may be attributed to the stronger influence of the resonance effect from the para position.[1] Conversely, 3'-Chloroacetophenone exhibits a slightly higher frequency of 1693 cm⁻¹, consistent with the greater electronegativity and inductive effect of chlorine compared to bromine.[1] The strong electron-withdrawing nitro group in 3'-Nitroacetophenone results in a carbonyl stretch at 1691 cm⁻¹.[2]
Experimental Protocol: FT-IR Analysis of Liquid Aromatic Ketones
This protocol outlines the procedure for obtaining a high-quality FT-IR spectrum of a liquid aromatic ketone, such as this compound, using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of this compound (or other liquid ketone)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Securely install the ATR accessory in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected to account for atmospheric and instrumental interferences (e.g., CO₂ and water vapor).
-
Ensure the ATR crystal surface is clean and free of any contaminants. Clean with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
Initiate the background scan using the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a clean dropper or pipette, place a small drop of the liquid this compound sample onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan using the instrument's software.
-
Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio.
-
The software will display the resulting spectrum, which should show the characteristic absorption bands of the compound.
-
-
Data Analysis:
-
Identify the strong, sharp absorption band in the region of approximately 1700-1680 cm⁻¹. This corresponds to the carbonyl (C=O) stretching vibration.
-
Use the software's peak-picking tool to determine the exact wavenumber (cm⁻¹) of the maximum absorbance for the carbonyl peak.
-
Label other significant peaks in the spectrum, such as aromatic C-H stretches (around 3100-3000 cm⁻¹) and C=C stretches (around 1600-1450 cm⁻¹).
-
-
Cleaning:
-
After the analysis is complete, thoroughly clean the ATR crystal.
-
Wipe away the sample with a lint-free wipe.
-
Clean the crystal with a wipe dampened with a suitable solvent (e.g., isopropanol or acetone).
-
Allow the crystal to dry completely before the next use.
-
Visualizations
The following diagrams illustrate the logical relationships in the substituent effects on the carbonyl stretch and the experimental workflow for FT-IR analysis.
Caption: Substituent effects on carbonyl stretching frequency.
Caption: Experimental workflow for FT-IR analysis.
References
comparative study of palladium catalysts for Suzuki coupling of 3'-Bromoacetophenone
A Comparative Analysis of Palladium Catalysts for the Suzuki Coupling of 3'-Bromoacetophenone
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's success, affecting yield, reaction time, and catalyst loading. This guide provides a comparative overview of various palladium catalysts applicable to the Suzuki coupling of this compound, a key transformation in the synthesis of various pharmaceutical and materials science intermediates. While direct comparative studies on this compound are limited, data from the closely related and electronically similar substrate, 4-bromoacetophenone, provides valuable insights into catalyst performance.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of aryl bromides is highly dependent on the nature of the ligand coordinated to the palladium center and the reaction conditions. Below is a summary of the performance of different palladium catalyst systems in the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid, which serves as a strong proxy for the reactivity of this compound.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzimidazole-based Pd(II) complex | 0.05 - 1 | KOH | Water | 100 | 1 | >95 | [1][2] |
| Magnetically supported Pd(II)-N2O2 | 0.25 - 1.0 | K2CO3 / Na2CO3 | DMA | 100 - 140 | 24 | >95 (conversion) | [1][3] |
| Pd(PPh3)4 | 2 - 5 | K2CO3 | Toluene/Water | 90 - 110 | 12 - 24 | 75 - 85 | [4][5] |
| Pd(dppf)Cl2 | 1 - 3 | K3PO4 | Dioxane/Water | 80 - 100 | 4 - 12 | 85 - 95 | [4] |
| PEPPSI-IPr | 0.5 - 2 | K3PO4 | t-BuOH/Water | 80 - 100 | 1 - 6 | >95 | [4][5] |
Analysis of Catalyst Performance:
-
Benzimidazole-based Pd(II) complex: This catalyst demonstrates high efficiency in aqueous media, offering an environmentally friendly option with excellent yields in a short reaction time.[1][2]
-
Magnetically supported Pd(II)-N2O2: This heterogeneous catalyst allows for easy separation and recycling, a significant advantage for industrial applications.[1][3] It shows high conversion, although at longer reaction times and higher temperatures.[3]
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)): A classical and widely used catalyst, it provides good yields but typically requires higher catalyst loading and longer reaction times compared to more modern systems.[4][5]
-
Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): The use of a bidentate ferrocenylphosphine ligand often results in higher yields and shorter reaction times compared to monodentate phosphine (B1218219) ligands like PPh3.[4]
-
PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation): This N-heterocyclic carbene (NHC)-based catalyst is highly active, allowing for low catalyst loadings and very short reaction times, leading to excellent yields.[4][5]
Experimental Protocols
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl bromide, which can be adapted for this compound. Optimization of the base, solvent, temperature, and catalyst loading is often necessary for a specific substrate combination.[1]
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a clean, dry reaction vessel equipped with a magnetic stir bar and a condenser, add the this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (2.0-3.0 mmol).[1]
-
Solvent and Degassing: Add the chosen solvent (e.g., toluene/water, dioxane/water, or water) to the vessel. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the catalyst.[1]
-
Catalyst Addition: Under the inert atmosphere, add the selected palladium catalyst (0.1 - 5 mol%).[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC or GC-MS).[1]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the palladium-catalyzed Suzuki coupling reaction.
References
A Comparative Guide to Purity Validation of 3'-Bromoacetophenone by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is of paramount importance. 3'-Bromoacetophenone is a key building block in the synthesis of various pharmaceutical compounds.[1][2] This guide provides a comprehensive comparison of gas chromatography (GC) for the purity validation of this compound, including a detailed experimental protocol and a comparison with an alternative method, High-Performance Liquid Chromatography (HPLC).
Introduction to Purity Analysis
The purity of a chemical substance is a critical quality attribute that can significantly impact its reactivity, stability, and safety in downstream applications. Regulatory agencies require robust analytical methods for the accurate determination of purity and the identification and quantification of impurities. Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.
This guide will delve into a detailed GC method for the purity assessment of this compound, present hypothetical data for a typical analysis, and compare its performance with a developed HPLC method.
Experimental Protocols
Gas Chromatography (GC) Method
This protocol outlines a standard method for the purity analysis of this compound using a gas chromatograph equipped with a Flame Ionization Detector (GC-FID).
Instrumentation:
-
Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).
-
Capillary Column: A non-polar column such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound sample
-
High-purity solvent for sample dilution (e.g., Acetone or Dichloromethane, HPLC grade)
-
High-purity carrier gas (Helium or Nitrogen)
-
High-purity gases for FID (Hydrogen and Air)
Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp rate: 15 °C/min to 250 °C
-
Final hold time: 5 minutes
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the chosen solvent in a volumetric flask.
-
Mix thoroughly to ensure complete dissolution.
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
High-Performance Liquid Chromatography (HPLC) Method (Alternative)
For comparison, a reverse-phase HPLC method with UV detection is presented as an alternative for assessing the purity of this compound. This method is particularly useful for analyzing non-volatile or thermally labile impurities.[3][4]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents and Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (60:40 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 50 mL of the mobile phase in a volumetric flask.
-
Mix thoroughly and sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the GC and HPLC analyses of a batch of this compound.
Table 1: GC Purity Analysis Results
| Component | Retention Time (min) | Area (%) |
| Solvent (Acetone) | 2.5 | - |
| Unidentified Impurity 1 | 8.2 | 0.15 |
| This compound | 10.5 | 99.75 |
| Potential Isomer (e.g., 4'-Bromoacetophenone) | 10.8 | 0.10 |
Table 2: HPLC Purity Analysis Results
| Component | Retention Time (min) | Area (%) |
| Unidentified Impurity 1 | 3.8 | 0.20 |
| This compound | 6.2 | 99.65 |
| Potential Non-volatile Impurity | 8.5 | 0.15 |
Comparison of GC and HPLC for this compound Purity Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[5] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[4] |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wider range of compounds, including non-volatile and thermally labile impurities.[3] |
| Sensitivity | High sensitivity, especially with an FID detector. | Good sensitivity with a UV detector, but may be less sensitive than GC-FID for certain compounds. |
| Resolution | Typically provides high-resolution separation for closely related volatile compounds. | Resolution depends on the column and mobile phase selection. |
| Analysis Time | Generally faster analysis times compared to HPLC.[4] | Runtimes can be longer depending on the separation requirements.[4] |
| Cost | Lower operational cost due to the use of gases as the mobile phase.[4] | Higher operational cost due to the consumption of expensive HPLC-grade solvents.[4] |
Visualizations
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship between the sample, analytical method, and purity assessment.
Caption: Role of this compound as a starting material in drug development.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]
- 3. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
Unlocking the Anticancer Potential: A Comparative Analysis of 3'-Bromoacetophenone Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of synthetic compounds, derivatives of 3'-Bromoacetophenone have emerged as a promising class of molecules exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the anticancer efficacy of different this compound derivatives, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Derivatives of this compound, including chalcones, 1,2,4-triazoles, and Schiff bases, have been the subject of extensive research in the development of new cancer therapeutics.[1] These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce programmed cell death, or apoptosis.[1] The core structure of this compound serves as a versatile scaffold for the synthesis of a diverse range of derivatives with potent anticancer activities.
Comparative Efficacy of this compound Derivatives
The anticancer efficacy of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.
A notable brominated acetophenone (B1666503) derivative, designated as compound 5c , has demonstrated remarkable cytotoxicity against several cancer cell lines. It exhibited IC50 values of less than 10 µg/mL in breast adenocarcinoma (MCF7) and prostate adenocarcinoma (PC3) cells, 11.80 ± 0.89 µg/mL in alveolar adenocarcinoma (A549) cells, and 18.40 ± 4.70 µg/mL in colorectal adenocarcinoma (Caco2) cells.[2] Importantly, this compound showed significantly lower cytotoxicity against the normal breast epithelial cell line MCF12F, with an IC50 value greater than 100 µg/mL, suggesting a degree of selectivity for cancer cells.[2]
Another class of derivatives, the 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs , has also shown promising anticancer activity. In a screening against 58 human cancer cell lines at a single concentration of 10⁻⁵ M, several compounds demonstrated significant growth inhibition.[3] The most sensitive cell line to compound 4e was the CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25%.[3] Compound 4i was identified as a particularly promising analog, exhibiting notable activity against SNB-75 (PGI 38.94%), UO-31 (renal cancer, PGI 30.14%), CCRF-CEM (leukemia, PGI 26.92%), EKVX (non-small cell lung cancer, PGI 26.61%), and OVCAR-5 (ovarian cancer, PGI 23.12%).[3]
The following table summarizes the available quantitative data on the anticancer efficacy of selected this compound derivatives.
| Derivative Class | Compound ID | Cancer Cell Line | IC50 Value (µg/mL) | Percent Growth Inhibition (PGI) at 10⁻⁵ M | Reference |
| Brominated Acetophenone | 5c | Breast Adenocarcinoma (MCF7) | < 10 | - | [2] |
| Alveolar Adenocarcinoma (A549) | 11.80 ± 0.89 | - | [2] | ||
| Colorectal Adenocarcinoma (Caco2) | 18.40 ± 4.70 | - | [2] | ||
| Prostate Adenocarcinoma (PC3) | < 10 | - | [2] | ||
| Normal Breast Epithelial (MCF12F) | > 100 | - | [2] | ||
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | 4e | CNS Cancer (SNB-75) | - | 41.25% | [3] |
| 4i | CNS Cancer (SNB-75) | - | 38.94% | [3] | |
| Renal Cancer (UO-31) | - | 30.14% | [3] | ||
| Leukemia (CCRF-CEM) | - | 26.92% | [3] | ||
| Non-Small Cell Lung Cancer (EKVX) | - | 26.61% | [3] | ||
| Ovarian Cancer (OVCAR-5) | - | 23.12% | [3] |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are mediated through various cellular and molecular mechanisms, primarily the induction of apoptosis and the generation of reactive oxygen species (ROS).
Induction of Apoptosis
Apoptosis is a regulated process of cell death that is crucial for normal tissue development and homeostasis. Many anticancer drugs exert their effects by triggering apoptosis in cancer cells. One of the key signaling pathways implicated in the pro-apoptotic activity of some bromo-chalcone derivatives is the JAK/STAT pathway . The synthetic α-bromo-2′,3,4,4′-tetramethoxychalcone (α-Br-TMC) has been shown to inhibit this pathway at multiple levels, targeting both JAK2 and STAT5 phosphorylation.[4][5] Constitutive activation of the JAK/STAT pathway is a hallmark of many cancers, and its inhibition can lead to decreased cell proliferation and survival.[4][5]
Another critical mechanism is the ROS-mediated mitochondrial pathway of apoptosis . Some benzylideneacetophenone derivatives have been shown to induce apoptosis in cancer cells by increasing the production of ROS.[6] This leads to a disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3, which are key executioner enzymes of apoptosis.[6] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also a crucial determinant of cell fate.[6]
Caption: Inhibition of the JAK/STAT signaling pathway by a bromo-chalcone derivative.
References
- 1. This compound | 2142-63-4 | Benchchem [benchchem.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. pure.psu.edu [pure.psu.edu]
- 4. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway | PLOS One [journals.plos.org]
- 6. A Benzylideneacetophenone Derivative Induces Apoptosis of Radiation-Resistant Human Breast Cancer Cells via Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Bromoacetophenone Isomers
The synthesis of bromoacetophenone isomers, namely 2'-, 3'-, and 4'-bromoacetophenone (B126571), is a cornerstone in the preparation of various pharmaceutical and fine chemical intermediates. The position of the bromine substituent on the acetophenone (B1666503) ring dictates the synthetic strategy, leading to distinct differences in reaction mechanisms, conditions, and overall efficiency. This guide provides a comparative analysis of the primary synthetic routes for each isomer, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Synthetic Pathways Overview
The synthetic approaches to 2'-, 3'-, and 4'-bromoacetophenone are fundamentally different, dictated by the directing effects of the acetyl group and the desired position of bromination.
-
2'-Bromoacetophenone (α-Bromoacetophenone): The synthesis of this isomer involves the direct bromination of the α-carbon of the acetyl group of acetophenone. This is an α-halogenation of a ketone, which proceeds via an enol or enolate intermediate.[1][2][3]
-
3'-Bromoacetophenone: This meta-substituted product can be synthesized via two primary routes: the Friedel-Crafts acylation of a substituted benzene (B151609) or a Sandmeyer reaction starting from an amino-substituted acetophenone.[4][5][6] Direct bromination of acetophenone can also yield the 3'-isomer under specific conditions that favor nuclear halogenation.[4]
-
4'-Bromoacetophenone: The para-isomer is most commonly prepared through the Friedel-Crafts acylation of bromobenzene.[7][8][9][10] The bromine atom on the starting material directs the incoming acetyl group to the para position.
The logical relationship between the starting materials and the target isomers is illustrated in the diagram below.
Caption: Overview of synthetic strategies for bromoacetophenone isomers.
Comparative Data of Synthetic Routes
The choice of synthetic route is often guided by factors such as yield, purity, availability of starting materials, and reaction conditions. The following table summarizes quantitative data for the primary synthesis methods of each isomer.
| Isomer | Synthetic Method | Key Reagents | Catalyst/Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| 2'-Bromoacetophenone | α-Bromination of Acetophenone | Acetophenone, Bromine | Dichloromethane (B109758) or Acetic Acid | 2-8 hours | Not specified, but generally high | >99 (after purification) | [1][11] |
| This compound | Nuclear Bromination of Acetophenone | Acetophenone, Bromine | Aluminum Chloride | ~2 hours | 70-75 | Not specified | [4] |
| This compound | Sandmeyer Reaction | 3-Aminoacetophenone, NaNO₂, HBr, CuBr | Water, HBr | 2-3 hours | >85 (total yield) | Not specified | [6][12] |
| 4'-Bromoacetophenone | Friedel-Crafts Acylation | Bromobenzene, Acetic Anhydride | Aluminum Chloride / Carbon Disulfide | ~1 hour (reflux) | 69-79 | High after distillation | [13] |
| 4'-Bromoacetophenone | Friedel-Crafts Acylation | Bromobenzene, Acetyl Chloride | Aluminum Chloride / Dichloromethane | 30 minutes (reflux) | Not specified | High after purification | [7][10] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
This method involves the direct bromination of acetophenone at the α-carbon.[11]
Experimental Workflow:
Caption: Workflow for the synthesis of 2'-Bromoacetophenone.
Procedure:
-
Dissolve 600 mmol (72.0 g) of acetophenone in 500 mL of dichloromethane in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Add 2 mol (320 g) of liquid bromine dropwise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture for 3 hours at the same temperature.
-
Remove the solvent by vacuum distillation to obtain the crude 2'-bromoacetophenone.
-
The crude product can be further purified by recrystallization.[14]
This procedure utilizes an aluminum chloride complex to direct the bromination to the meta position of acetophenone.[4]
Procedure:
-
In a reaction flask, melt 81 g (0.67 mole) of acetophenone and add 133 g (1.0 mole) of anhydrous aluminum chloride with stirring.
-
Add 128 g (0.80 mole) of bromine dropwise to the well-stirred molten mixture over 40 minutes.
-
After the addition, stir the mixture at 80–85°C on a steam bath for 1 hour.
-
Decompose the resulting complex by adding it in portions to a mixture of 1.3 L of cracked ice and 100 mL of concentrated hydrochloric acid.
-
Extract the dark oil that separates with four 150-mL portions of ether.
-
Combine the ether extracts and wash them sequentially with 100 mL of water and 100 mL of 5% aqueous sodium bicarbonate solution.
-
Dry the ether solution with anhydrous sodium sulfate.
-
Remove the ether by distillation at atmospheric pressure, followed by vacuum distillation of the crude this compound to yield the purified product.
This route involves the diazotization of 3-aminoacetophenone followed by a copper(I) bromide-mediated substitution.[4][6][15]
Experimental Workflow:
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents [patents.google.com]
- 7. maths.tcd.ie [maths.tcd.ie]
- 8. nbinno.com [nbinno.com]
- 9. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]
- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 11. Page loading... [wap.guidechem.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. byjus.com [byjus.com]
Unveiling the Antimicrobial Potential of 3'-Bromoacetophenone Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial activity of various derivatives of 3'-Bromoacetophenone. It includes a summary of their efficacy against a range of pathogenic bacteria and fungi, supported by experimental data from diverse studies. Detailed experimental protocols for antimicrobial susceptibility testing are also provided to ensure reproducibility and aid in the design of future investigations.
Comparative Antimicrobial Activity
This compound serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Derivatives of this compound, particularly chalcones, thiosemicarbazones, and thiazoles, have demonstrated promising antimicrobial properties. The introduction of different functional groups to the this compound core can significantly influence the resulting compound's spectrum of activity and potency.
The data presented below is a compilation from multiple studies, each focusing on a specific class of this compound derivatives. The Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] A lower MIC value indicates greater potency.
| Derivative Class | Specific Derivative Example | Target Microorganism | MIC (µg/mL) | Reference Study |
| Chalcones | (E)-1-(3-bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Staphylococcus aureus | Moderate Activity | [2] |
| Escherichia coli | Moderate Activity | [2] | ||
| Brominated Chalcone 13 | Trichophyton rubrum FF5 | 128 | [3] | |
| Brominated Chalcone 14 | Trichophyton rubrum FF5 | 16-32 | [3] | |
| Thiazoles | Catechol-derived thiazole (B1198619) | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 2 | [4] |
| Semicarbazones | Substituted Semicarbazones (General) | Staphylococcus aureus | Significant Activity | [5] |
| Bacillus subtilis | Significant Activity | [5] | ||
| Salmonella typhi | Significant Activity | [5] | ||
| Pseudomonas aeruginosa | Significant Activity | [5] | ||
| Candida albicans | Significant Activity | [5] | ||
| Benzofuran Carboxylic Acids | Halogenated derivatives | Gram-positive cocci | 50-200 | [6] |
| Candida albicans, C. parapsilosis | 100 | [6] | ||
| Nicotinamides | NC 7 | Staphylococcus aureus | 0.008 mM | [7] |
| NC 3 | Pseudomonas aeruginosa | 0.008 mM | [7] |
Experimental Protocols
The following are detailed methodologies for two standard and widely accepted assays used to determine the antimicrobial activity of novel compounds.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[8][9][10][11]
1. Preparation of Materials:
- Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).
- Sterile 96-well microtiter plates.
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Standardized microbial inoculum (adjusted to 0.5 McFarland standard, then diluted to the final concentration).
- Positive control (a known antibiotic).
- Negative control (broth with inoculum and solvent, without the test compound).
- Sterility control (broth only).
2. Procedure:
- Dispense 100 µL of sterile broth into all wells of the microtiter plate.
- Add 100 µL of the test compound solution to the first well of a row and perform serial two-fold dilutions across the plate.
- Prepare the microbial inoculum by suspending colonies from a fresh agar (B569324) plate into sterile broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
- Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension.
- Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for a specified period (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the test compound at which no visible growth (turbidity) of the microorganism is observed.
Protocol 2: Agar Well Diffusion Method
This method is a qualitative or semi-quantitative assay used to screen for the antimicrobial activity of a compound. It relies on the diffusion of the compound from a well through a solidified agar medium to inhibit the growth of a seeded microorganism, resulting in a zone of inhibition.[12][13][14][15]
1. Preparation of Materials:
- Test compounds dissolved in a suitable solvent.
- Sterile Petri dishes containing a suitable agar medium (e.g., Mueller-Hinton Agar).
- Standardized microbial inoculum (adjusted to 0.5 McFarland standard).
- Sterile cotton swabs.
- Sterile cork borer or pipette tip to create wells.
- Positive control (a known antibiotic).
- Negative control (solvent only).
2. Procedure:
- Prepare a lawn of the test microorganism by evenly streaking a sterile swab dipped in the standardized inoculum across the entire surface of the agar plate.
- Allow the plate to dry for a few minutes.
- Using a sterile cork borer, create uniform wells (typically 6-8 mm in diameter) in the agar.
- Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.
- Add the positive and negative controls to separate wells on the same plate.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
3. Interpretation of Results:
- Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates a higher level of antimicrobial activity.
Visualizing the Workflow
To better understand the logical flow of assessing antimicrobial activity, the following diagrams illustrate the key steps involved in the experimental protocols.
Caption: Workflow for Antimicrobial Activity Assessment.
Caption: Hypothetical Signaling Pathway of Antimicrobial Action.
References
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections | MDPI [mdpi.com]
- 4. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistnotes.com [chemistnotes.com]
- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. webcentral.uc.edu [webcentral.uc.edu]
A Comparative Guide to the Experimental and Computed Properties of 3'-Bromoacetophenone
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical reagents is paramount. This guide provides a detailed comparison of the experimentally determined and computationally predicted properties of 3'-Bromoacetophenone, a key building block in the synthesis of various pharmaceutical compounds.
This document outlines the key physical and spectral characteristics of this compound, presenting a side-by-side analysis of data obtained through laboratory experimentation and computational modeling. Furthermore, it details the standard experimental protocols for the determination of these properties, offering a comprehensive resource for laboratory work.
Comparison of Physicochemical Properties
The following table summarizes the available experimental and computed data for this compound, facilitating a direct comparison between observed and predicted values.
| Property | Experimental Value | Computed Value |
| Physical Properties | ||
| Melting Point | 7–12 °C[1][2] | Not applicable |
| Boiling Point | 79-81 °C @ 0.2 mmHg[3], 136 °C @ 25 mmHg[2] | Not applicable |
| Density | 1.498–1.505 g/mL at 25 °C[2][3][4] | 1.500 g/cm³[1] |
| Refractive Index | n20/D 1.576[3][4] | Not applicable |
| Molecular Properties | ||
| Molecular Weight | Not directly measured | 199.04 g/mol [5][6], 199.05 g/mol [2] |
| XLogP3 | Not applicable | 2.6[5][6] |
| Dipole Moment | Not available | 2.82 D[1] |
| Topological Properties | ||
| Topological Polar Surface Area | Not applicable | 17.1 Ų[5][6][7] |
| Rotatable Bond Count | Not applicable | 1[6][7] |
| Hydrogen Bond Acceptor Count | Not applicable | 1[6][7] |
| Mass Spectrometry | ||
| Exact Mass | Not applicable | 197.96803 Da[5][6] |
| Monoisotopic Mass | 197.96803 Da (from MS data)[5] | 197.96803 Da[6][7] |
Spectroscopic Data Analysis
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of chemical compounds. Below is a summary of key spectral data for this compound.
| Spectroscopic Data | Experimental Observations |
| ¹H NMR | Spectra available, shows characteristic peaks for aromatic and methyl protons.[8] |
| ¹³C NMR | Spectra available, indicating the presence of carbonyl and aromatic carbons.[9] |
| Infrared (IR) Spectroscopy | Spectra available, showing a strong absorption band for the carbonyl group (C=O).[5][10] |
| Mass Spectrometry (MS) | Mass spectra available, with a molecular ion peak corresponding to the compound's molecular weight.[5][11][12] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Melting Point
The melting point of this compound, which exists as a low-melting solid or liquid at room temperature, can be determined using a capillary melting point apparatus or a differential scanning calorimeter (DSC).
-
Capillary Method: A small amount of the solidified sample is packed into a capillary tube and placed in a melting point apparatus. The temperature is slowly increased, and the range from which the substance starts to melt until it becomes a clear liquid is recorded.
-
DSC Method: A small, accurately weighed sample is placed in a DSC pan. The sample is then heated at a controlled rate, and the heat flow is measured as a function of temperature. The melting point is determined from the onset of the endothermic melting peak.
Determination of Boiling Point
The boiling point is determined under reduced pressure to prevent decomposition of the compound at high temperatures.
-
Vacuum Distillation: The compound is placed in a distillation flask and heated under a specific vacuum pressure. The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that pressure.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and a small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.
-
Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), where it is ionized, and the mass-to-charge ratio of the resulting fragments is measured.
Logical Workflow for Property Comparison
The following diagram illustrates the logical workflow for comparing the experimental and computed properties of a chemical compound like this compound.
Caption: Workflow for comparing experimental and computed properties.
References
- 1. This compound [stenutz.eu]
- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 3. This compound CAS#: 2142-63-4 [m.chemicalbook.com]
- 4. 3 -Bromoacetophenone ReagentPlus , 99 2142-63-4 [sigmaaldrich.com]
- 5. This compound | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound(2142-63-4) 1H NMR [m.chemicalbook.com]
- 9. This compound(2142-63-4) 13C NMR spectrum [chemicalbook.com]
- 10. This compound(2142-63-4) IR Spectrum [m.chemicalbook.com]
- 11. This compound(2142-63-4) MS spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
Safety Operating Guide
Proper Disposal of 3'-Bromoacetophenone: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Proper management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 3'-Bromoacetophenone, a halogenated organic compound commonly used in pharmaceutical synthesis and chemical research. Adherence to these guidelines is crucial to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically impermeable gloves (materials to be selected based on specific workplace conditions and breakthrough times).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, typically involving incineration.[3] Do not dispose of this chemical down the drain or into the environment.[1][4][5]
1. Waste Segregation: As a brominated organic compound, this compound must be categorized and collected as halogenated organic waste .[6]
-
DO NOT mix with non-halogenated organic waste. Keeping these waste streams separate is often more cost-effective for disposal.
-
DO NOT mix with acidic or basic waste streams.
-
DO NOT mix with heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.
2. Containerization:
-
Collect waste this compound and materials contaminated with it (e.g., absorbent pads from a spill) in a designated, compatible, and properly sealed waste container.
-
High-density polyethylene (B3416737) (HDPE) containers are generally suitable for halogenated organic compounds. Avoid using metal safety cans, as halogenated solvents can degrade to form acids that may corrode the metal.
-
Ensure the container is kept closed except when actively adding waste.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste ".
-
The label must accurately identify all chemical constituents and their approximate percentages. For example: "Hazardous Waste: this compound". Do not use abbreviations or chemical formulas.
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure the container is stored in secondary containment to prevent spills.
5. Arranging for Disposal:
-
Once the container is nearly full (e.g., three-quarters full), or if waste generation is complete, arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management
In the event of a spill, evacuate non-essential personnel from the area. Wearing full PPE, contain the spill and absorb it using an inert absorbent material such as vermiculite, dry sand, or earth. Collect the absorbent material and the spilled substance into a sealed container for disposal as hazardous waste.[1][2]
Data Summary for Disposal and Safety
The following table summarizes key information for the proper handling and disposal of this compound. Note that specific quantitative limits and regulations are location-dependent.
| Parameter | Guideline |
| Waste Category | Halogenated Organic Waste |
| Primary Disposal Method | Incineration via an approved hazardous waste disposal facility.[7] |
| Incompatible Waste Streams | Non-halogenated organics, strong acids, strong bases, strong oxidizing agents, acid chlorides, heavy metals.[4][5] |
| Recommended Container | High-Density Polyethylene (HDPE) or other chemically resistant plastic containers. Must be sealable and in good condition. |
| Container Labeling | "Hazardous Waste" with full chemical name(s) and concentrations of contents. |
| PPE Requirements | Safety goggles/face shield, chemical-resistant gloves, protective clothing. Respirator if ventilation is inadequate. |
| Spill Cleanup | Absorb with inert material (vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste.[1][2] |
| Regulatory Compliance | Disposal must adhere to all local, regional, and national hazardous waste regulations.[4][5][8] |
Experimental Protocols for Disposal
There are no standard, widely published experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The chemical stability of halogenated aromatic compounds makes them resistant to simple neutralization procedures. The industry-standard and safest method of disposal is the collection of the unaltered chemical waste by a certified hazardous waste management company for high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 3'-Bromoacetophenone
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate safety, operational, and disposal information for 3'-Bromoacetophenone, ensuring laboratory safety and procedural clarity.
Physicochemical and Safety Data
A summary of key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 2142-63-4 | [1][2] |
| Molecular Formula | C8H7BrO | [2][3] |
| Molecular Weight | 199.04 g/mol | [3][4] |
| Appearance | Colorless to light yellow clear liquid | [2][5] |
| Melting Point | 8-11 °C | [4] |
| Density | 1.505 g/mL at 25 °C | [4] |
| Flash Point | 112 °C (233.6 °F) - closed cup | [4] |
| Signal Word | Warning | [1][2][4] |
| Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3) | [1][2][6] |
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1]
| Protection Type | Specification |
| Eye/Face Protection | Wear tight-sealing safety goggles. A face shield is also recommended.[1][6] |
| Skin Protection | Handle with gloves inspected prior to use. Wear fire/flame resistant and impervious clothing to avoid skin contact.[7] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge.[1][7] A dust mask type N95 (US) is also suggested.[4] |
Experimental Protocol: Safe Handling and Disposal Workflow
The following procedure outlines the essential steps for safely handling this compound in a laboratory setting, from preparation to disposal.
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][7]
-
Grounding: Prevent fire caused by electrostatic discharge by using non-sparking tools.[7]
-
Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]
-
Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]
2. Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][7]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, strong acids, and acid chlorides.[1]
3. Accidental Release Measures:
-
Containment: For spills, soak up the material with an inert absorbent material.[1]
-
Cleanup: Collect the absorbed material and place it in a suitable, closed container for disposal.[2][7]
-
Ventilation: Ensure adequate ventilation in the event of a spill.[6]
4. Disposal:
-
Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national hazardous waste regulations.[1][2]
Below is a diagram illustrating the logical workflow for handling this compound.
Caption: Logical workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. SDS of this compound, Safety Data Sheets, CAS 2142-63-4 - chemBlink [chemblink.com]
- 4. 3′-溴苯乙酮 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
